Prednisolone pivalate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-19,21,28,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEOVVDXTQVHAZ-XDANTLIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149363 | |
| Record name | Prednisolone 21-trimethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107-99-9 | |
| Record name | Prednisolone pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone 21-trimethylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone 21-trimethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prednisolone 21-pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24W6S37NXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Prednisolone Pivalate from Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Prednisolone (B192156) Pivalate (B1233124), a potent glucocorticoid, commencing from the readily available precursor, Hydrocortisone (B1673445). The synthesis is a two-step process involving a biotransformation followed by a chemical esterification. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Overview
The conversion of hydrocortisone to prednisolone pivalate is achieved through two primary transformations:
-
Dehydrogenation: The introduction of a double bond at the C1-C2 position of the A-ring of hydrocortisone to form prednisolone. This is most efficiently carried out via microbial fermentation.
-
Esterification: The selective esterification of the C21 hydroxyl group of prednisolone with pivalic acid or a derivative thereof to yield this compound.
This guide will elaborate on the methodologies for both of these critical steps.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of prednisolone and its subsequent conversion to this compound.
Table 1: Microbial Dehydrogenation of Hydrocortisone to Prednisolone
| Parameter | Value | Reference |
| Microorganism | Arthrobacter simplex / Rhodococcus spp. | [1][2][3] |
| Substrate | Hydrocortisone | [1][2] |
| Product | Prednisolone | [1][2] |
| Typical Yield | 80-95% | [1][2] |
| Reaction Time | 24-72 hours | [2] |
| Temperature | 28-30 °C | [2] |
| pH | 6.0-7.0 | [1] |
Table 2: Esterification of Prednisolone to this compound (Representative Data)
| Parameter | Value | Reference |
| Starting Material | Prednisolone | [4] |
| Reagents | Pivalic Anhydride (B1165640), 4-Dimethylaminopyridine (DMAP) | Inferred from[4] |
| Solvent | Dichloromethane (B109758), Dimethyl Sulfoxide (B87167) | [4] |
| Product | This compound | [4] |
| Typical Yield | 95-115% (as Prednisolone Valerate (B167501) Acetate) | [4][5] |
| Purity (HPLC) | >99.5% (as Prednisolone Valerate Acetate) | [4][5] |
| Reaction Time | 1-3 hours | [4] |
| Temperature | 20-30 °C | [4] |
Experimental Protocols
Step 1: Microbial Dehydrogenation of Hydrocortisone to Prednisolone
This protocol is a generalized procedure based on common biotransformation methods using microorganisms like Arthrobacter simplex.
Materials:
-
Arthrobacter simplex culture
-
Nutrient broth (e.g., yeast extract, peptone, glucose)
-
Hydrocortisone
-
Fermentor/bioreactor
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of Arthrobacter simplex from a stock culture to a sterile nutrient broth. Incubate at 28-30°C with shaking for 24-48 hours to obtain a seed culture.
-
Fermentation: Inoculate a larger volume of sterile nutrient broth in a fermentor with the seed culture. Grow the culture under controlled conditions of temperature (28-30°C), pH (6.0-7.0), and aeration.
-
Substrate Addition: Once the microbial culture reaches the desired growth phase, add a solution of hydrocortisone in a water-miscible solvent (e.g., ethanol, dimethylformamide) to the fermentor. The final concentration of hydrocortisone is typically in the range of 1-5 g/L.
-
Biotransformation: Continue the fermentation for 24-72 hours. Monitor the conversion of hydrocortisone to prednisolone periodically using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extraction: After the reaction is complete, separate the microbial cells from the broth by centrifugation or filtration. Extract the supernatant or the entire broth with a water-immiscible organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude prednisolone. Purify the crude product by column chromatography on silica gel to yield pure prednisolone.
Step 2: Esterification of Prednisolone to this compound
This protocol is adapted from the synthesis of similar prednisolone esters and represents a viable chemical route.[4]
Materials:
-
Prednisolone
-
Pivalic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Dimethyl Sulfoxide (DMSO)
-
Nitrogen gas
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: In a flame-dried reaction flask under a nitrogen atmosphere, dissolve prednisolone in a mixture of dichloromethane and dimethyl sulfoxide (e.g., in a 6:1 to 8:1 v/v ratio).[4]
-
Catalyst Addition: To the stirred solution, add a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Acylation: Add pivalic anhydride to the reaction mixture. The molar ratio of pivalic anhydride to prednisolone is typically in the range of 1.2 to 1.5 equivalents.
-
Reaction: Stir the reaction mixture at room temperature (20-30°C) for 1-3 hours.[4] Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization or column chromatography to yield the final product with high purity.
Mandatory Visualization
The following diagram illustrates the two-step synthesis pathway from hydrocortisone to this compound.
Caption: Synthesis pathway of this compound from Hydrocortisone.
This technical guide provides a foundational understanding of the synthesis of this compound from hydrocortisone. Researchers are encouraged to consult the cited literature for more specific details and to optimize the described protocols for their specific laboratory or industrial settings.
References
- 1. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prednisolone synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109608511B - Chemical synthesis process of prednisolone valerate acetate - Google Patents [patents.google.com]
- 5. CN109608511A - The chemical synthesis process of prednisolone valerate acetate - Google Patents [patents.google.com]
The Glucocorticoid Receptor and Prednisolone Pivalate: An In-Depth Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) pivalate (B1233124), a synthetic glucocorticoid, exerts its therapeutic effects through intricate interactions with the glucocorticoid receptor (GR). This technical guide delineates the mechanism of action of prednisolone pivalate, focusing on its engagement with the GR and the subsequent downstream signaling cascades. While specific quantitative binding and kinetic data for this compound are not extensively available in public literature, this document infers its activity based on the well-characterized actions of its parent compound, prednisolone, and the general principles of glucocorticoid pharmacology. This guide provides a comprehensive overview of the GR signaling pathway, details relevant experimental protocols for assessing glucocorticoid activity, and presents the available quantitative data for related compounds to serve as a comparative benchmark.
Introduction to Glucocorticoid Receptor Signaling
Glucocorticoids are a class of steroid hormones that play a pivotal role in a wide array of physiological processes, including metabolism, immune response, and inflammation.[1] Their actions are primarily mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][3] Prednisolone, a synthetic glucocorticoid, and its ester prodrugs like this compound, are widely used for their potent anti-inflammatory and immunosuppressive properties.[4][5] Prednisone is a prodrug that is converted to the active metabolite prednisolone in the liver.[6][7][8][9]
The mechanism of action of glucocorticoids is multifaceted, involving both genomic and non-genomic pathways. The classical genomic pathway involves the binding of the glucocorticoid to the cytoplasmic GR, leading to a conformational change, dissociation from a chaperone protein complex, and translocation of the activated receptor-ligand complex into the nucleus.[4] Within the nucleus, the GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression.[10][11]
The this compound-Glucocorticoid Receptor Interaction
Cellular Uptake and Metabolism
Steroid hormones like prednisolone can cross the cell membrane to reach the cytoplasmic GR.[14] The cellular uptake of steroids can be influenced by their lipophilicity.[13] While specific studies on the cellular uptake of this compound are lacking, it is presumed to undergo hydrolysis to prednisolone to exert its effects.[15] The metabolism of prednisolone primarily occurs in the liver.[16]
Molecular Mechanism of Action
The binding of prednisolone to the GR initiates a cascade of events that ultimately alters the transcriptional landscape of the cell.
Glucocorticoid Receptor Activation and Nuclear Translocation
In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[17] Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of these chaperone proteins.[17] This unmasks a nuclear localization signal, facilitating the translocation of the ligand-receptor complex into the nucleus.[17]
Genomic Actions: Transactivation and Transrepression
Transactivation: The activated GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3][10] This binding recruits coactivator proteins and the basal transcription machinery, leading to the increased transcription of anti-inflammatory genes.[3]
Transrepression: The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression.[11] In this mechanism, the activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[11][18] This prevents the transcription of pro-inflammatory genes, including cytokines and chemokines.[4]
Quantitative Data
Specific quantitative data for this compound is limited. The following tables summarize available data for prednisolone and other relevant glucocorticoids to provide a comparative context.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | IC50 (nM) | Ki (nM) | Assay Method | Reference |
| Prednisolone | 7 | - | Fluorescence Polarization | [19] |
| Prednisolone | 28 | - | Radioligand Binding Assay | |
| Dexamethasone | - | 125 (µM) | Not specified |
Table 2: Transactivation and Transrepression Potency (EC50)
| Compound | Transactivation (GRE) (nM) | Transrepression (AP-1) (nM) | Transrepression (NF-κB) (nM) | Cell Line | Reference |
| Prednisolone | 0.8 ± 0.2 | 0.5 ± 0.1 | 5.3 ± 1.1 | A549 | |
| Dexamethasone | 1.1 ± 0.2 | 0.4 ± 0.1 | 5.2 ± 1.0 | A549 |
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize the interaction of a compound like this compound with the glucocorticoid receptor.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the GR by competing with a radiolabeled ligand.
Methodology:
-
Receptor Preparation: Prepare a cytosolic extract containing GR from a suitable cell line (e.g., A549) or use purified recombinant GR.
-
Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
This assay measures the ability of a compound to activate or repress GR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transiently transfect them with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) driven by a promoter with multiple GREs. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is often included for normalization.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound.
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).
-
Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter gene activity to the control reporter activity. Plot the normalized activity against the logarithm of the compound concentration to determine the EC50 for transactivation. For transrepression assays, cells are co-stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB, and the inhibitory effect of the glucocorticoid is measured.
Conclusion
This compound, as a prodrug of prednisolone, is a potent agonist of the glucocorticoid receptor. Its mechanism of action follows the classical pathway of GR activation, nuclear translocation, and subsequent modulation of gene expression through transactivation and transrepression. While specific quantitative data for this compound remain to be fully elucidated, the established knowledge of prednisolone's interaction with the GR provides a strong framework for understanding its pharmacological effects. Further research is warranted to precisely define the binding kinetics and functional potency of this compound itself, which will contribute to a more complete understanding of its therapeutic profile. The experimental protocols detailed herein provide a roadmap for conducting such investigations.
References
- 1. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG DRUG: this compound [kegg.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prednisone - Wikipedia [en.wikipedia.org]
- 6. adooq.com [adooq.com]
- 7. Corticosteroid - Wikipedia [en.wikipedia.org]
- 8. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reporter-assay.com [reporter-assay.com]
- 10. Prednisolone - Wikipedia [en.wikipedia.org]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. prednisolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Receptor binding affinity and antiproliferative activity of new antiinflammatory antedrugs: 6-methoxycarbonyl prednisolone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. benchchem.com [benchchem.com]
Prednisolone pivalate chemical properties and structure elucidation
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Prednisolone (B192156) Pivalate (B1233124)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone pivalate is a synthetic glucocorticoid, a corticosteroid ester characterized by anti-inflammatory and immunosuppressive properties.[1] As a derivative of prednisolone, the addition of a pivalate ester group enhances its lipophilicity, which in turn modifies its pharmacokinetic profile, leading to improved absorption and prolonged action.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound and delves into the modern analytical techniques used for its structure elucidation. Detailed experimental protocols for spectroscopic and crystallographic methods are provided, alongside graphical representations of workflows and its primary mechanism of action to support researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a white or almost white crystalline powder. Its fundamental physicochemical properties are crucial for its formulation, delivery, and biological activity. The addition of the pivalate (trimethylacetate) group significantly increases its lipophilicity compared to the parent compound, prednisolone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | [2] |
| Molecular Formula | C₂₆H₃₆O₆ | [2][3][4] |
| Molecular Weight | 444.56 g/mol | [1] |
| CAS Number | 1107-99-9 | [2][3][5] |
| Melting Point | 233 °C | [6] |
| Appearance | Powder | [1] |
| Synonyms | Mecortolon, Prednisolone 21-pivalate, Prednisolone 21-trimethylacetate, Ultracorterenol, Vecortenol | [1][2][5] |
Structure Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of modern analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The logical workflow for elucidating the structure involves isolating the compound, determining its mass and formula, analyzing its carbon-hydrogen framework, and finally, confirming its three-dimensional arrangement.
Caption: A logical workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms.
-
Sample Preparation: Dissolve 5-10 mg of this compound reference standard in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Set a spectral width of approximately 12-16 ppm.
-
The characteristic signals for the steroid backbone, vinyl protons, and the highly shielded singlet for the pivalate group's nine equivalent protons are observed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans (1024 or more) for good signal-to-noise.
-
A spectral width of ~220 ppm is typical.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., within the steroid rings).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the pivalate ester group to the C21 position of the prednisolone backbone.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound and offers structural information through fragmentation patterns. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both identification and quantification.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent mixture like methanol/water (50:50 v/v).
-
Chromatography:
-
System: A High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
System: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Full Scan (MS1): Acquire a full scan to identify the protonated molecular ion [M+H]⁺. For C₂₆H₃₆O₆, the expected m/z would be approximately 445.25.
-
Tandem MS (MS/MS): Select the parent ion (m/z 445.25) for collision-induced dissociation (CID). Monitor for characteristic fragment ions resulting from losses of water (H₂O), the pivalate group, or parts of the steroid ring structure. For the related compound prednisolone, transitions like m/z 361.2 > 343.0 and m/z 361.2 > 146.9 are monitored.[7]
-
X-ray Crystallography
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique requires the formation of a high-quality single crystal.
-
Crystallization: Grow single crystals of this compound by slow evaporation from a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, or methanol). This is often the most challenging step.
-
Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Maintain the crystal at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of orientations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain reflection intensities.
-
Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model against the experimental data to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms. The final refined structure provides precise bond lengths, bond angles, and the absolute configuration of all stereocenters.
-
Mechanism of Action: Glucocorticoid Receptor Signaling
As a glucocorticoid, this compound exerts its effects primarily through the glucocorticoid receptor (GCR), a member of the nuclear receptor superfamily. The lipophilic nature of the steroid allows it to readily diffuse across the cell membrane.
Caption: Genomic signaling pathway for this compound via the Glucocorticoid Receptor.
The classical genomic signaling pathway involves:
-
Binding: In the cytoplasm, prednisolone binds to the GCR, which is part of a multiprotein complex including heat shock proteins (HSPs).
-
Activation: Upon binding, the HSPs dissociate, and the receptor-steroid complex undergoes a conformational change.
-
Dimerization & Translocation: Activated GCRs dimerize and translocate into the nucleus.
-
Gene Regulation: Inside the nucleus, the GCR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes, leading to the drug's therapeutic effects.
References
- 1. CAS 1107-99-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C26H36O6 | CID 10095005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | CAS No: 1107-99-9 [aquigenbio.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. prednisolone 21-pivalate [stenutz.eu]
- 7. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Prednisolone Pivalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) pivalate (B1233124), a synthetic glucocorticoid, functions as a prodrug, undergoing hydrolysis to its active metabolite, prednisolone. This guide delves into the in vitro bioactivity of prednisolone, providing a comprehensive overview of its mechanism of action, receptor binding affinity, and its anti-inflammatory and immunosuppressive effects. Quantitative data from various in vitro assays are summarized, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of its molecular interactions and functional consequences.
Introduction
Prednisolone pivalate is a corticosteroid ester designed to enhance lipophilicity, potentially influencing its absorption and distribution. In vitro, the biological activity of this compound is primarily attributable to its conversion to prednisolone. Prednisolone, a potent glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. This interaction initiates a cascade of molecular events that ultimately modulate the expression of a wide array of genes, leading to profound anti-inflammatory and immunosuppressive responses. This guide will focus on the in vitro bioactivity of prednisolone, the active form of this compound.
Mechanism of Action
Prednisolone's mechanism of action is multifaceted, primarily involving the modulation of gene expression through the glucocorticoid receptor. This can be broadly categorized into two main pathways: transactivation and transrepression.
-
Transactivation: Upon binding to prednisolone, the GR translocates to the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This direct binding typically leads to the upregulation of anti-inflammatory genes.
-
Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. This is often achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting their pro-inflammatory signaling.[1] The anti-inflammatory role of prednisolone is largely attributed to its ability to suppress or inhibit the activation of NF-κB.[2]
Signaling Pathway of Prednisolone Action
Caption: Glucocorticoid Receptor Signaling Pathway.
Quantitative In Vitro Bioactivity Data
The following tables summarize the quantitative data on the in vitro bioactivity of prednisolone in various assays. It is important to note that these values can vary depending on the cell type, experimental conditions, and specific assay used.
Table 1: Glucocorticoid Receptor Binding Affinity of Prednisolone
| Parameter | Species | Cell/Tissue Source | Value | Reference |
| IC50 | Human | Glucocorticoid Receptor | 7 nM | [3] |
| Relative Binding Affinity | Human | Fetal Lung Receptors | 230 (relative to Cortisol=100) | [4] |
Table 2: Inhibition of Lymphocyte Proliferation by Prednisolone
| Cell Type | Mitogen | Assay | IC50 | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | MTT Assay | 580.0 nM | [5] |
| Human Whole Blood Lymphocytes | Phytohaemagglutinin (PHA) | [3H]Thymidine Incorporation | 38.8 ng/mL | [6] |
| Human Peripheral Blood Lymphocytes | Mixed Lymphocyte Reaction | Not specified | 66.3 - 86.5 ng/mL (total), 10.0 - 12.4 ng/mL (free) | |
| Acute Lymphoblastic Leukemia (Nalm-6) cells | None | MTT Assay | 72.7 µM | [7] |
Table 3: Inhibition of Cytokine Production by Prednisolone
| Cell Type | Stimulant | Cytokine Inhibited | IC50 / % Inhibition | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1β | Cytotoxicity | 88% reduction at 50 µM | [8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | Cytotoxicity | 73% reduction at 50 µM | [8] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) from ENL patients | M. leprae WCS | TNF-α | From 83.6 to 10.7 pg/mL (during treatment) | [9] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and reagents.
Glucocorticoid Receptor (GR) Binding Assay (Competitive Binding)
This assay measures the ability of a test compound to compete with a radiolabeled glucocorticoid for binding to the GR.
Workflow for GR Binding Assay
Caption: Workflow for a competitive GR binding assay.
Materials:
-
Cytosolic extract containing glucocorticoid receptors
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Unlabeled this compound and/or prednisolone
-
Assay buffer
-
Charcoal-dextran suspension
-
Scintillation fluid and counter
Procedure:
-
Prepare a cytosolic extract from a suitable cell line or tissue expressing the glucocorticoid receptor.
-
In a series of tubes, incubate a fixed concentration of radiolabeled glucocorticoid with the cytosolic extract.
-
Add increasing concentrations of unlabeled this compound or prednisolone to the tubes.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound from the free radiolabeled glucocorticoid using a charcoal-dextran suspension, which adsorbs the free ligand.
-
Centrifuge the tubes and measure the radioactivity in the supernatant (containing the bound ligand) using a scintillation counter.
-
Plot the percentage of bound radioactivity against the concentration of the unlabeled competitor to determine the IC50 value.
Lymphocyte Proliferation Assay
This assay assesses the immunosuppressive activity of a compound by measuring its ability to inhibit the proliferation of lymphocytes stimulated by a mitogen.
Workflow for Lymphocyte Proliferation Assay
References
- 1. Prednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]
- 2. Prednisolone pharmacodynamics assessed by inhibition of the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and identification of major metabolites of tixocortol pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions [frontiersin.org]
Pharmacological Profile of Prednisolone Pivalate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the pharmacological profile of prednisolone (B192156), the active metabolite of prednisolone pivalate (B1233124). However, specific preclinical data on prednisolone pivalate is limited in publicly accessible resources. This guide provides a comprehensive overview of the known pharmacology of prednisolone and relevant data from other corticosteroid esters to infer the likely profile of this compound. Direct preclinical studies on this compound are sparse, and therefore, some sections of this guide are based on the well-established properties of the parent compound, prednisolone, and related molecules.
Introduction
This compound is a synthetic glucocorticoid, an ester prodrug of the active corticosteroid prednisolone. The pivalate (trimethylacetate) moiety is a bulky ester group that can modify the physicochemical properties of the parent drug, influencing its solubility, absorption, and duration of action. Esterification is a common strategy in drug development to optimize pharmacokinetic profiles. This guide delves into the preclinical pharmacological profile of this compound, drawing upon the extensive knowledge of prednisolone and related esters to provide a comprehensive understanding for research and development purposes.
Mechanism of Action
This compound, upon administration, is expected to be hydrolyzed by esterases to release the active compound, prednisolone. Prednisolone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[1] This binding event initiates a cascade of molecular events that ultimately modulate gene expression.
Signaling Pathway of Glucocorticoid Action
The activated GR-prednisolone complex translocates to the nucleus and acts as a ligand-dependent transcription factor. Its primary mechanisms of action include:
-
Transactivation: The GR-prednisolone complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1, IκBα (inhibitor of NF-κB), and various anti-inflammatory cytokines.
-
Transrepression: The GR-prednisolone complex can physically interact with and inhibit the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.
-
Inhibition of Phospholipase A2: Prednisolone indirectly inhibits phospholipase A2, a key enzyme in the arachidonic acid cascade.[2] This blockade prevents the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[2]
Figure 1: Simplified signaling pathway of Prednisolone.
Pharmacokinetics in Preclinical Models
The following tables summarize pharmacokinetic parameters for prednisolone (the active metabolite) in various animal species, which can serve as a reference.
Table 1: Pharmacokinetic Parameters of Prednisolone in Various Species (Intravenous Administration)
| Species | Dose (mg/kg) | Clearance (mL/kg/hr) | Volume of Distribution (L/kg) | Half-life (h) | Reference |
| Alpaca | 1 | 347 | - | 2.98 | [3] |
| Cynomolgus Monkey | 0.03 - 3 | Dose-dependent | Dose-dependent | 2 - 4 | [4] |
Table 2: Pharmacokinetic Parameters of Prednisolone in Various Species (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (hr*ng/mL) | Bioavailability (%) | Half-life (h) | Reference |
| Alpaca | 2 (single dose) | 74 | 2.67 | 713 | 13.7 | 5.27 | [3] |
| Alpaca | 2 (after 5 days) | 68 | 2.33 | 660 | - | 5.39 | [3] |
| Dog (with PLE) | 1 | - | - | - | - | 1.3 | [5] |
| Dog (control) | 1 | - | - | - | - | 1.8 | [5] |
Experimental Protocols:
-
Pharmacokinetic Study in Alpacas: Healthy adult alpacas were administered prednisolone intravenously (1 mg/kg) or orally (2 mg/kg) once daily for 5 days. Blood samples were collected at various time points up to 24 hours post-administration. Prednisolone concentrations were determined by high-pressure liquid chromatography (HPLC). Pharmacokinetic parameters were calculated using non-compartmental analysis.[3]
-
Pharmacokinetic Study in Dogs with Protein-Losing Enteropathy (PLE): Dogs with PLE and healthy control dogs were treated with 1 mg/kg prednisolone orally once daily for approximately 3 weeks. Venous blood samples were collected at set timepoints before and after prednisolone administration on the first and final study days. Total and non-protein bound serum prednisolone concentrations were determined using liquid chromatography-tandem mass spectrometry.[5]
Figure 2: General experimental workflow for a preclinical pharmacokinetic study.
Pharmacodynamics in Preclinical Models
The pharmacodynamic effects of this compound are anticipated to be consistent with those of other glucocorticoids, primarily anti-inflammatory and immunosuppressive actions. The potency and duration of these effects will be influenced by the rate and extent of prednisolone release from the pivalate ester.
Anti-inflammatory Activity:
Preclinical models used to assess the anti-inflammatory activity of corticosteroids include:
-
Croton Oil-Induced Ear Edema: This model is commonly used to evaluate the topical anti-inflammatory potency of corticosteroids.[6]
-
Carrageenan-Induced Paw Edema: A model of acute inflammation used to assess systemic or locally administered anti-inflammatory agents.
-
Adjuvant-Induced Arthritis: A model of chronic inflammation that mimics aspects of rheumatoid arthritis.
While no specific data for this compound was found, a study on prednisolone 17-valerate 21-acetate (PVA) , another ester of prednisolone, in rats and guinea pigs showed that topical application of a 0.3% PVA ointment had anti-inflammatory activity equivalent to 0.12% betamethasone (B1666872) valerate (B167501) ointment in the carrageenan-induced edema and paper disk granuloma models.[7] Systemic effects of topical PVA were weaker than other tested steroids.[7]
Table 3: Anti-inflammatory Activity of Prednisolone in Cynomolgus Monkeys
| Cytokine | IC50 (µg/mL) | IC50 (µM) | Reference |
| TNF-α | 0.09 - 0.16 | 0.24 - 0.44 | [4] |
| IL-1β | 0.09 - 0.16 | 0.24 - 0.44 | [4] |
| IL-6 | 0.09 - 0.16 | 0.24 - 0.44 | [4] |
| IL-8 | 0.09 - 0.16 | 0.24 - 0.44 | [4] |
Experimental Protocols:
-
Cytokine Inhibition Assay in Cynomolgus Monkeys: The anti-inflammatory pharmacodynamics of prednisolone were assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production (TNF-α, IL-1β, IL-6, and IL-8) in whole blood ex vivo after intravenous administration of prednisolone.[4]
Toxicology in Preclinical Models
Specific toxicity data for this compound is not available in the reviewed literature. The toxicity profile is expected to be similar to that of prednisolone and other glucocorticoids, with the severity and nature of adverse effects being dose- and duration-dependent.
Commonly observed adverse effects of glucocorticoids in preclinical studies include:
-
Immunosuppression: Increased susceptibility to infections.
-
Metabolic Effects: Hyperglycemia, changes in lipid metabolism.
-
Endocrine Effects: Suppression of the hypothalamic-pituitary-adrenal (HPA) axis, adrenal atrophy.
-
Musculoskeletal Effects: Muscle wasting, osteoporosis.
-
Gastrointestinal Effects: Gastric ulceration, particularly when co-administered with NSAIDs.[8]
-
Developmental and Reproductive Toxicity: Increased embryonal resorption and decreased fetal body weight have been observed in rats with prednisolone.[9]
A safety study in horses using a combination of dexamethasone pivalate (25 mg/animal) and prednisolone (75 mg/animal) administered intravenously for two consecutive days did not show any clinical abnormalities.[10][11] However, significant changes in some hematological and biochemical parameters were observed, including effects on leukocyte counts and glucose levels.[10][11]
Table 4: General Toxicological Findings for Prednisolone in Preclinical Models
| Species | Study Type | Key Findings | Reference |
| Rat | Developmental Toxicity | Increased rate of embryonal resorption, decreased fetal body weight. No teratogenicity observed. | [9] |
| Rat | Subacute Toxicity | Reduced leukocyte counts, decreased weight of thymus, spleen, and adrenal gland. | [9] |
| General | Long-term use | Atrophy of the adrenal cortex, potential for adrenal insufficiency upon withdrawal. | [8] |
Conclusion
This compound is a corticosteroid prodrug designed to leverage the potent anti-inflammatory and immunosuppressive properties of its active metabolite, prednisolone. While the fundamental mechanism of action via the glucocorticoid receptor is well-understood, the specific preclinical pharmacological profile of the pivalate ester is not well-documented in publicly available literature. The pivalate moiety is expected to modulate the pharmacokinetic properties of prednisolone, potentially leading to a different absorption and duration of action profile compared to other esters.
The data presented in this guide, primarily derived from studies on prednisolone and other corticosteroid esters, provides a foundational understanding for researchers and drug development professionals. However, to fully characterize the pharmacological profile of this compound, further preclinical studies are warranted to determine its specific pharmacokinetic parameters, dose-response relationships for efficacy and toxicity, and to directly compare its therapeutic index with that of prednisolone and other clinically used glucocorticoids. Such studies are crucial for optimizing its potential clinical applications.
References
- 1. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Orally Administered Prednisolone in Alpacas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prednisolone pharmacokinetics in dogs with protein-losing enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical anti-inflammatory activity of esters of steroid 21-oic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dechra.co.uk [dechra.co.uk]
- 9. Prednisolone (Veterinary Medicinal Products) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target animal safety test of a dexamethasone-prednisolone combination in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of Prednisolone Pivalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of prednisolone (B192156) and its derivatives to glucocorticoid receptor (GR) subtypes. Due to a lack of specific quantitative binding data for prednisolone pivalate (B1233124) in the public domain, this document focuses on the binding affinity of the parent compound, prednisolone, and discusses the potential impact of the pivalate ester based on established structure-activity relationships for corticosteroids. The guide details the experimental protocols used to determine binding affinities and illustrates the key signaling pathways and experimental workflows.
Introduction to Glucocorticoid Receptor Signaling
Glucocorticoids (GCs) are a class of steroid hormones that play crucial roles in a wide range of physiological processes, including metabolism, immune response, and inflammation. Their effects are primarily mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily[1][2][3]. Upon binding to a glucocorticoid, the GR translocates from the cytoplasm to the nucleus, where it modulates the expression of target genes[2][4][5][6].
The GR exists in two main isoforms, GRα and GRβ, which arise from alternative splicing of the GR gene[7]. GRα is the classic receptor that binds glucocorticoids and mediates most of their effects. In contrast, GRβ does not bind glucocorticoids and is considered a dominant-negative inhibitor of GRα activity[7]. The binding affinity of a corticosteroid to GRα is a key determinant of its potency[8].
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway for the glucocorticoid receptor involves several key steps, from ligand binding in the cytoplasm to the regulation of gene expression in the nucleus.
Prednisolone Binding Affinity to Glucocorticoid Receptor
Quantitative data on the binding affinity of prednisolone to the glucocorticoid receptor has been determined using various experimental techniques. The following table summarizes the available data. It is important to note that direct binding affinity data for prednisolone pivalate is not present in the cited literature. However, studies on other corticosteroid esters suggest that esterification at the C21 position, as in this compound, generally leads to a decrease in binding affinity compared to the parent alcohol, although it increases lipophilicity[10]. The elongation of the ester chain can sometimes increase binding affinity[10].
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Prednisolone | Glucocorticoid Receptor | Radioligand Binding Assay | Kd | 1.5 nM | [8] |
Note: The specific glucocorticoid receptor subtype (α or β) is often not specified in older literature, with the data generally referring to the ubiquitously expressed GRα.
Experimental Protocols for Determining Binding Affinity
The binding affinity of ligands to glucocorticoid receptors is commonly determined using competitive radioligand binding assays or fluorescence polarization assays.
This method is considered the gold standard for determining the affinity of a ligand for its receptor[8]. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the GR.
Experimental Workflow:
Detailed Protocol:
-
Receptor Preparation:
-
Binding Reaction:
-
In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone)[8].
-
Add varying concentrations of the unlabeled test compound (e.g., this compound) to compete for binding with the radioligand[8][11].
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled glucocorticoid)[12].
-
Incubate the mixture to allow binding to reach equilibrium[11].
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[11].
-
This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled glucocorticoid (tracer) upon binding to the GR[13][14].
Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger GR protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the fluorescent ligand for binding to the GR will cause a decrease in fluorescence polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement:
-
Measure the fluorescence polarization of each well using a suitable plate reader[15].
-
-
Data Analysis:
-
The data is analyzed similarly to the radioligand binding assay to determine the IC50 and Ki values of the test compound[14].
-
Summary and Conclusion
While specific binding affinity data for this compound to glucocorticoid receptor subtypes is not extensively documented in publicly available literature, the binding characteristics can be inferred from the data available for its parent compound, prednisolone, and the known effects of esterification on corticosteroid activity. Prednisolone itself is a potent glucocorticoid with a high affinity for the glucocorticoid receptor. The addition of a pivalate ester at the C21 position is expected to increase its lipophilicity, which may affect its pharmacokinetic and pharmacodynamic properties. The experimental protocols described, particularly competitive radioligand binding assays and fluorescence polarization assays, provide robust methods for determining the precise binding affinities of this compound and other novel glucocorticoid compounds to GRα and GRβ, which is a critical step in the development of new anti-inflammatory and immunosuppressive therapies.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 6. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 10. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Assay in Summary_ki [bindingdb.org]
Synthesis and Characterization of Prednisolone Pivalate Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of impurities associated with Prednisolone pivalate (B1233124), a synthetic glucocorticoid. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document outlines potential synthetic routes for Prednisolone pivalate, identifies likely process-related and degradation impurities, and provides detailed experimental protocols for their characterization.
Synthesis of this compound
This compound is synthesized through the esterification of the 21-hydroxyl group of Prednisolone with pivaloyl chloride or a related pivaloylating agent. The parent compound, Prednisolone, can be produced via chemical synthesis from hydrocortisone (B1673445) or through microbial fermentation.[1] The final esterification step is a critical stage where process-related impurities can be introduced.
A plausible synthetic pathway involves the reaction of Prednisolone with an excess of pivaloyl chloride in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in a suitable aprotic solvent.
Caption: Synthesis of this compound from Prednisolone.
Potential Impurities of this compound
Impurities in this compound can be broadly categorized into two types: process-related impurities and degradation products.
2.1. Process-Related Impurities: These impurities can originate from the starting materials, intermediates, or byproducts of the synthesis of both Prednisolone and its subsequent esterification to this compound. Given that Prednisolone is the immediate precursor, impurities of Prednisolone are highly likely to be carried over into the final product.
2.2. Degradation Products: These impurities are formed due to the degradation of this compound under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents. Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods.
The following table summarizes some of the potential impurities of this compound, many of which are known impurities of Prednisolone as per the European Pharmacopoeia (Ph. Eur.).[2][3]
| Impurity Name | Structure | Classification | Potential Origin |
| Prednisolone | (11β)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | Process-Related | Unreacted starting material |
| Hydrocortisone (Impurity A) | (11β)-11,17,21-Trihydroxypregn-4-ene-3,20-dione | Process-Related | Impurity in Prednisolone starting material |
| Prednisone (Impurity B) | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione | Process-Related | Impurity in Prednisolone starting material |
| Prednisolone Acetate (Impurity C) | (11β)-11,17-Dihydroxy-21-(acetyloxy)pregna-1,4-diene-3,20-dione | Process-Related | Potential byproduct if acetic anhydride (B1165640) is present |
| 11-epiprednisolone (Impurity F) | (11α)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | Process-Related | Epimerization during synthesis |
| 21-Dehydroprednisolone | (11β,17α)-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-al | Degradation | Oxidation of the 21-hydroxyl group |
| Prednisolone-21-oic acid | (11β,17α)-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-oic acid | Degradation | Oxidation of the 21-hydroxyl group |
Experimental Protocols
3.1. Synthesis of this compound (Illustrative Protocol)
This protocol is a general representation of the esterification process.
-
Dissolution: Dissolve Prednisolone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: Add pyridine (2-3 equivalents) to the solution and cool the mixture in an ice bath.
-
Esterification: Slowly add pivaloyl chloride (1.5-2 equivalents) to the cooled solution while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., dilute hydrochloric acid) to neutralize excess pyridine. Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain pure this compound.
3.2. Forced Degradation Studies
Forced degradation studies are performed to predict the degradation pathways and to develop stability-indicating analytical methods.[4]
3.2.1. Acid Hydrolysis
-
Procedure: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and add an equal volume of 1N hydrochloric acid. Reflux the solution for a specified period (e.g., 4-8 hours) at a controlled temperature (e.g., 60-80°C).
-
Neutralization: After the stress period, cool the solution and neutralize it with a suitable base (e.g., 1N sodium hydroxide).
3.2.2. Base Hydrolysis
-
Procedure: Dissolve this compound in a suitable solvent and add an equal volume of 0.1N sodium hydroxide. Stir the solution at room temperature or a slightly elevated temperature for a specified period.
-
Neutralization: After the stress period, cool the solution and neutralize it with a suitable acid (e.g., 0.1N hydrochloric acid).
3.2.3. Oxidative Degradation
-
Procedure: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Stir the solution at room temperature for a specified period, protected from light.
3.2.4. Thermal Degradation
-
Procedure: Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80-100°C) for a specified duration.
3.2.5. Photolytic Degradation
-
Procedure: Expose a solution of this compound (in a photostable container) or a solid sample to UV and visible light in a photostability chamber according to ICH guidelines.
Characterization of Impurities
A systematic approach is required for the isolation and characterization of impurities.
Caption: Analytical workflow for impurity identification and characterization.
4.1. High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the main component from its impurities. A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.[2][5]
Representative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
4.2. Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the initial identification of impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the impurities. Tandem mass spectrometry (MS/MS) experiments can provide structural information through fragmentation patterns.[6]
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure elucidation of isolated impurities, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are indispensable. These techniques provide detailed information about the connectivity of atoms within the molecule.[4][7]
Data Presentation
The following tables present hypothetical quantitative data for the characterization of a potential impurity.
Table 1: HPLC Data for this compound and a Potential Impurity
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| This compound | 15.2 | 1.00 |
| Impurity X | 12.8 | 0.84 |
Table 2: Mass Spectrometry Data for Impurity X
| Ionization Mode | [M+H]⁺ (m/z) | Proposed Formula | Mass Error (ppm) |
| ESI+ | 361.1964 | C₂₁H₂₈O₅ | 1.2 |
Table 3: ¹H NMR Data for Impurity X (Hypothetical)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25 | d | 1H | H-1 |
| 6.22 | d | 1H | H-2 |
| 6.01 | s | 1H | H-4 |
| ... | ... | ... | ... |
Conclusion
The synthesis and characterization of this compound impurities are crucial aspects of pharmaceutical development and quality control. A thorough understanding of the synthetic process allows for the prediction of potential process-related impurities. Forced degradation studies are essential for identifying degradation products and establishing the stability of the drug substance. The application of advanced analytical techniques such as HPLC, LC-MS, and NMR is fundamental for the separation, identification, and structural elucidation of these impurities, ultimately ensuring the safety and efficacy of the final drug product.
References
- 1. Prednisolone synthesis - chemicalbook [chemicalbook.com]
- 2. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. amecj.com [amecj.com]
- 6. repositori.upf.edu [repositori.upf.edu]
- 7. researchgate.net [researchgate.net]
The Metabolic Fate of Prednisolone Pivalate in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) pivalate (B1233124), a synthetic glucocorticoid, is utilized for its potent anti-inflammatory and immunosuppressive properties. As a pivalate ester, it is designed as a prodrug, undergoing rapid hydrolysis to its active form, prednisolone. This technical guide provides an in-depth exploration of the metabolic pathways of prednisolone within the liver microsomes, the primary site of its biotransformation. The guide details the key enzymatic reactions, presents available quantitative data, outlines comprehensive experimental protocols for in vitro studies, and provides visual representations of the metabolic cascade and experimental workflows.
Introduction: The Journey from Prodrug to Active Metabolite
Prednisolone pivalate's therapeutic action is contingent upon its conversion to prednisolone. This initial and critical step is the hydrolysis of the pivalate ester bond. While specific kinetic data for the hydrolysis of this compound in human liver microsomes is not extensively documented in publicly available literature, it is widely understood that ester-containing prodrugs are rapidly cleaved by carboxylesterases. These enzymes are abundant in the liver, including the microsomal fraction, and are responsible for the hydrolysis of a wide array of ester-containing drugs.[1] Evidence from studies on other corticosteroid esters, such as hydrocortisone (B1673445) esters, demonstrates the significant role of hepatic carboxylesterases in their hydrolysis.[2] Therefore, it is posited that this compound entering the hepatic environment is swiftly converted to prednisolone, which then becomes the substrate for subsequent metabolic transformations.
The primary metabolic events for prednisolone in the liver are orchestrated by two main enzyme systems: the Cytochrome P450 (CYP) family, particularly CYP3A4, and 11β-hydroxysteroid dehydrogenase (11β-HSD). These enzymes mediate a series of reactions including hydroxylation and interconversion between active and inactive forms.
Primary Metabolic Pathways of Prednisolone in Liver Microsomes
Once formed, prednisolone undergoes several key metabolic transformations within the liver microsomes. These pathways are crucial for its deactivation and eventual elimination from the body.
Cytochrome P450-Mediated Hydroxylation
The most significant Phase I metabolic pathway for prednisolone is hydroxylation, predominantly catalyzed by the CYP3A4 isozyme.[3][4] This reaction primarily occurs at the 6β-position of the steroid nucleus, forming 6β-hydroxyprednisolone.[5][6] While CYP3A5 also contributes to this process, its role is considered minor compared to CYP3A4.[4][7]
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Mediated Interconversion
Prednisolone exists in a dynamic equilibrium with its inactive 11-keto counterpart, prednisone (B1679067). This reversible reaction is catalyzed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[3] In the liver, the 11β-HSD1 isoform predominantly facilitates the conversion of inactive prednisone to active prednisolone. Conversely, the enzyme can also oxidize prednisolone back to prednisone.
C20-Ketone Reduction
Another metabolic route for prednisolone involves the reduction of the C20-keto group. This reaction results in the formation of 20α-dihydro-prednisolone and 20β-dihydro-prednisolone.[8]
Quantitative Analysis of Prednisolone Metabolism
Precise kinetic parameters for the metabolism of prednisolone in human liver microsomes are not consistently reported across the literature. However, data from related corticosteroids and comparative studies provide valuable insights.
| Metabolic Reaction | Enzyme | Parameter | Value | Substrate/Comment |
| 6β-Hydroxylation | CYP3A4 | Km | 23.2 ± 3.8 µM | Dexamethasone (as a surrogate for prednisolone)[9][10] |
| Vmax | 14.3 ± 9.9 pmol/min/mg protein | Dexamethasone (as a surrogate for prednisolone)[9][10] | ||
| 6β-Hydroxylation | CYP3A4 vs. CYP3A5 | Relative Intrinsic Clearance (CLint) | CYP3A5 is <26% of CYP3A4 | Prednisolone[7] |
| Relative 6β-OH-prednisolone formation | CYP3A5 is <11% of CYP3A4 | Prednisolone[7] | ||
| Oxidation (Prednisolone to Prednisone) | 11β-HSD1 | V0 (Initial Velocity) | 136.7 ± 11.6 pmol/min/mg protein | Prednisolone[11] |
| Reduction (Prednisone to Prednisolone) | 11β-HSD1 | V0 (Initial Velocity) | - | Data for prednisone reduction to prednisolone is less commonly reported in this format. |
Note: The provided Km and Vmax values are for dexamethasone, a structurally similar glucocorticoid also metabolized by CYP3A4. These values can be used as an approximation for prednisolone in the absence of specific data. The initial velocity for prednisolone oxidation by 11β-HSD1 is provided from a study using human liver microsomes.[11]
Experimental Protocols
The following protocols provide a framework for conducting in vitro studies on prednisolone metabolism using human liver microsomes.
In Vitro Metabolism of Prednisolone in Human Liver Microsomes
This protocol is designed to assess the rate of metabolism of prednisolone and identify the resulting metabolites.
Materials:
-
Human liver microsomes (pooled)
-
Prednisolone
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent (for reaction termination)
-
Internal standard (e.g., a structurally similar corticosteroid not expected to be formed)
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of prednisolone in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute it to the desired concentrations in the phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (to final volume)
-
Human liver microsomes (typically 0.2-1.0 mg/mL final concentration)
-
Prednisolone solution (at various concentrations to determine kinetics)
-
MgCl2 (typically 5-10 mM final concentration)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation and LC-MS/MS Analysis
This protocol outlines a general method for the quantification of prednisolone and its metabolites.
Materials:
-
Supernatant from the in vitro metabolism assay
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Employ a gradient elution program to separate prednisolone and its metabolites. A typical gradient might be:
-
0-2 min: 10% B
-
2-10 min: Gradient to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 10% B for re-equilibration
-
-
The flow rate is typically around 0.3-0.5 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the parent drug and its metabolites. Specific precursor-to-product ion transitions for each analyte need to be determined by infusing standard solutions.
-
Optimize MS parameters such as collision energy and declustering potential for each transition to maximize sensitivity.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of prednisolone and its metabolites.
-
Quantify the analytes in the experimental samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Visualizing Metabolic Pathways and Workflows
Metabolic Pathways of Prednisolone in Liver Microsomes
Caption: Metabolic pathways of prednisolone in liver microsomes.
Experimental Workflow for In Vitro Metabolism Study
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of hepatic carboxylesterases hydrolyzing hydrocortisone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. droracle.ai [droracle.ai]
- 5. Effect of liver function on the metabolism of prednisone and prednisolone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assessments predict that CYP3A4 contributes to a greater extent than CYP3A5 to prednisolone clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Molecular Modeling of Prednisolone Pivalate Docking to the Glucocorticoid Receptor (GR)
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
Prednisolone pivalate (B1233124) is a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive effects.[1][2][3] These effects are mediated through its interaction with the Glucocorticoid Receptor (GR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4][5] Understanding the precise molecular interactions between Prednisolone pivalate and the GR ligand-binding domain (LBD) is crucial for the rational design of more selective and potent therapeutic agents with fewer side effects. This technical guide outlines the computational methodology for modeling the docking of this compound to the GR, details the associated signaling pathways, and presents relevant quantitative binding data for related compounds.
The Glucocorticoid Receptor (GR) Signaling Pathway
The Glucocorticoid Receptor is a modular protein comprising three primary domains: an N-terminal transactivation domain (NTD), a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD).[6][7][8] In its inactive state, GR resides in the cytoplasm, complexed with chaperone proteins such as heat-shock protein 90 (hsp90).[9]
Upon binding of a glucocorticoid ligand like this compound, GR undergoes a significant conformational change.[6][10] This change leads to the dissociation of the chaperone complex, exposing nuclear localization signals.[6] The activated GR-ligand complex then translocates into the nucleus, where it typically homodimerizes.[9][11] The GR dimer can then regulate gene expression through several mechanisms:
-
Direct Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically enhancing their transcription.[6][9][11]
-
Transrepression: The activated GR can repress gene expression, often by tethering to other transcription factors like AP-1 and NF-κB, thereby inhibiting their pro-inflammatory activity without direct DNA binding.[6][10]
-
Non-Genomic Actions: Rapid, non-genomic effects can also occur, mediated by membrane-bound GR or through cytoplasmic signaling cascades.[7][9]
References
- 1. Prednisolone : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 2. drugs.com [drugs.com]
- 3. Corticosteroid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Designing Selective Drug-like Molecular Glues for the Glucocorticoid Receptor/14-3-3 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. GR (GLUCOCORTICOID RECEPTORS) - NuRCaMeIn [ub.edu]
- 10. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Topical Anti-Inflammatory Drug Development: An In-Depth Technical Guide to the Early-Phase Discovery of Prednisolone Pivalate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156), a potent glucocorticoid, has long been a cornerstone in the management of inflammatory and autoimmune disorders. Its therapeutic efficacy is, however, often counterbalanced by a range of systemic side effects, limiting its long-term utility. The development of analogs, such as Prednisolone pivalate (B1233124), represents a strategic effort to enhance its therapeutic index by optimizing local activity while minimizing systemic exposure. This technical guide provides a comprehensive overview of the core tenets of the early-phase discovery of Prednisolone pivalate analogs, from synthetic strategies and screening cascades to preclinical evaluation.
This compound is a corticosteroid used to treat a variety of inflammatory conditions, including allergies, autoimmune disorders, and certain cancers[1]. The rationale behind developing analogs of existing drugs like prednisolone is to improve their physicochemical properties, such as water solubility, and to reduce adverse side effects associated with systemic administration[2]. Modifications to the prednisolone molecule can lead to compounds with enhanced therapeutic profiles for specific applications, like treating skin disorders or asthma[3].
The anti-inflammatory effects of glucocorticoids are primarily mediated through their interaction with the glucocorticoid receptor (GR)[4]. This interaction can lead to the suppression of pro-inflammatory transcription factors like NF-κB and the induction of anti-inflammatory genes[4]. The early-phase discovery of novel analogs, therefore, centers on a systematic process of synthesis, in-vitro screening, and in-vivo validation to identify candidates with superior potency and safety profiles.
Synthetic Strategies for Prednisolone Analogs
The synthesis of prednisolone analogs often involves the modification of the core prednisolone structure, particularly at the C-17 and C-21 positions, to generate various esters. These modifications are designed to alter the lipophilicity, metabolic stability, and ultimately, the potency and duration of action of the drug.
One common approach involves the esterification of the 21-hydroxyl group of prednisolone. For instance, prednisolone can be synthesized from 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione through a process of dibromination and subsequent dehydrobromination[5]. Another method is the microbiological dehydrogenation of the C1-C2 bond in hydrocortisone[5]. More complex multi-step syntheses can be employed to introduce other functionalities to the steroid nucleus[6].
In-Vitro Screening Cascade
The initial evaluation of newly synthesized this compound analogs involves a cascade of in-vitro assays designed to quantify their biological activity and elucidate their mechanism of action.
Glucocorticoid Receptor (GR) Binding Affinity
A fundamental step in the screening process is to determine the binding affinity of the analogs for the glucocorticoid receptor. A higher affinity is often correlated with greater potency. The elongation of the ester chain at the C-17 and C-21 positions can influence both binding affinity and lipophilicity[7]. However, it has been observed that 21-esters generally exhibit lower binding affinity than the parent alcohol, suggesting they may function as prodrugs[7][8].
Table 1: Relative Binding Affinity of Selected Corticosteroid Esters to the Glucocorticoid Receptor
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |
| Dexamethasone | 100 | [7] |
| Hydrocortisone | 10 | [7] |
| Prednisolone | 19 | [7] |
| Betamethasone 17-valerate | 125 | [7] |
| Hydrocortisone 21-acetate | 5 | [7] |
| Prednisolone 21-stearate | 11 | [7] |
Note: Data is compiled from multiple sources for illustrative purposes. RBA can vary between experimental systems.
NF-κB Inhibition Assay
A key mechanism of the anti-inflammatory action of glucocorticoids is the inhibition of the pro-inflammatory transcription factor, NF-κB. The potency of prednisolone analogs in suppressing NF-κB activation is a critical measure of their potential therapeutic efficacy. This is often assessed using a reporter gene assay in a relevant cell line. Non-halogenated glucocorticoids, like prednisolone, have shown potent inhibition of NF-κB activation[9].
Table 2: IC50 Values for NF-κB Inhibition by Various Glucocorticoids
| Compound | Cell Line | Stimulant | IC50 (nM) | Reference |
| Dexamethasone | A549 | TNF-α | 0.5 | [10] |
| Budesonide | A549 | TNF-α | 0.027 | [10] |
| Fluticasone Propionate | A549 | TNF-α | 0.005 | [10] |
| Prednisolone | C2C12 Myoblasts | TNF-α | ~1000 | [11] |
Note: IC50 values are highly dependent on the cell type, stimulus, and assay conditions.
In-Vivo Efficacy Assessment
Promising candidates from the in-vitro screening cascade are advanced to in-vivo models to evaluate their anti-inflammatory activity in a physiological context.
Croton Oil-Induced Ear Edema Model
The croton oil-induced ear edema model in rodents is a widely used and reliable assay for assessing the topical anti-inflammatory potency of corticosteroids[6]. Croton oil, when applied to the skin, induces a robust inflammatory response characterized by edema, erythema, and cellular infiltration. The efficacy of a test compound is determined by its ability to reduce these inflammatory markers.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the relative binding affinity of test compounds for the glucocorticoid receptor.
Materials:
-
[3H]-Dexamethasone (radioligand)
-
Test compounds (this compound analogs)
-
Reference compound (unlabeled Dexamethasone)
-
Cytosolic extract from a GR-expressing cell line (e.g., human keratinocytes)
-
Binding buffer (e.g., Tris-HCl buffer with molybdate (B1676688) and dithiothreitol)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compounds and the reference compound.
-
In a microcentrifuge tube, combine the cytosolic extract, a fixed concentration of [3H]-Dexamethasone, and varying concentrations of either the test compound or the reference compound.
-
Incubate the mixture at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as dextran-coated charcoal or gel filtration.
-
Add the supernatant containing the bound radioligand to a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Dexamethasone (IC50).
-
The relative binding affinity (RBA) can be calculated as: (IC50 of reference / IC50 of test compound) x 100.
NF-κB Luciferase Reporter Gene Assay
Objective: To measure the inhibitory effect of test compounds on NF-κB transcriptional activity.
Materials:
-
A cell line stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293 or A549 cells).
-
Cell culture medium and supplements.
-
An inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α)).
-
Test compounds (this compound analogs).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of TNF-α to activate the NF-κB pathway.
-
Incubate for a further 6-8 hours to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value for each compound.
Croton Oil-Induced Mouse Ear Edema Assay
Objective: To evaluate the topical anti-inflammatory efficacy of test compounds in vivo.
Materials:
-
Male Swiss mice.
-
Croton oil solution in a suitable vehicle (e.g., acetone).
-
Test compounds formulated in the same vehicle.
-
Reference drug (e.g., Dexamethasone).
-
Micrometer or thickness gauge.
-
Punch biopsy tool.
-
Myeloperoxidase (MPO) assay kit (optional, for quantifying neutrophil infiltration).
Procedure:
-
Divide the mice into groups (vehicle control, positive control, and test compound groups).
-
Apply a fixed volume of the croton oil solution to the inner surface of the right ear of each mouse to induce inflammation.
-
Simultaneously, or shortly after, apply the vehicle, reference drug, or test compound to the same ear.
-
At a specified time point (e.g., 6 hours) after induction, measure the thickness of both the treated (right) and untreated (left) ears using a micrometer.
-
The ear edema is calculated as the difference in thickness between the right and left ears.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
(Optional) At the end of the experiment, collect ear punch biopsies for histological analysis or MPO assay to assess inflammatory cell infiltration.
Visualizing the Discovery Process and Mechanism of Action
To better illustrate the complex relationships and workflows in the early-phase discovery of this compound analogs, the following diagrams are provided.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Early-Phase Discovery Workflow.
Conclusion
The early-phase discovery of this compound analogs is a multifaceted process that integrates synthetic chemistry with a hierarchical series of biological assays. The goal is to identify novel chemical entities with enhanced topical anti-inflammatory activity and an improved safety profile. By focusing on key parameters such as glucocorticoid receptor binding affinity, NF-κB inhibition, and in-vivo efficacy in relevant preclinical models, researchers can effectively triage and advance promising candidates toward clinical development. The methodologies and workflows outlined in this guide provide a robust framework for the rational design and discovery of the next generation of topical corticosteroid therapies.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Recent advances in the design and synthesis of prednisolone and methylprednisolone conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invent.org [invent.org]
- 4. Corticosteroid - Wikipedia [en.wikipedia.org]
- 5. Prednisolone-glucose derivative conjugate: synthesis, biodistribution and pharmacodynamics evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoid receptors in human synovial tissue and relative receptor affinities of glucocorticoid-21-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Representative Glucocorticoids on TNFα– and CD40L–Induced NF-κB Activation in Sensor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Prednisolone Pivalate in Human Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of prednisolone (B192156) pivalate (B1233124) in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications. The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for selective detection. The method has been validated for its linearity, accuracy, precision, and recovery, demonstrating its reliability for bioanalysis.
Introduction
Prednisolone pivalate is a synthetic glucocorticoid, an ester prodrug of prednisolone, which possesses potent anti-inflammatory and immunosuppressive properties. Accurate quantification of this compound in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). HPLC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for quantifying drug molecules in complex biological fluids. This application note provides a detailed protocol for the successful quantification of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Prednisolone-d6 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methyl tert-butyl ether (MTBE) (analytical grade)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system: A system capable of delivering reproducible gradients at analytical flow rates.
-
Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 25 µL of internal standard working solution (Prednisolone-d6 in methanol).
-
Add 500 µL of methyl tert-butyl ether (MTBE) for extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | This compound : m/z 445.3 → 329.2 |
| Prednisolone-d6 (IS) : m/z 367.2 → 149.9 | |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation Data
Linearity
The method demonstrated excellent linearity over the concentration range of 1 - 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| This compound | 1 - 1000 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels: low (5 ng/mL), medium (50 ng/mL), and high (800 ng/mL).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 5 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| MQC | 50 | < 8 | 97 - 103 | < 10 | 96 - 104 |
| HQC | 800 | < 7 | 98 - 102 | < 9 | 97 - 103 |
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| This compound | > 85 | > 88 | > 87 |
| Prednisolone-d6 (IS) | \multicolumn{3}{c | }{> 85} |
Lower Limit of Quantification (LLOQ)
The LLOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable precision (CV ≤ 20%) and accuracy (within ±20% of the nominal value). The LLOQ for this compound was determined to be 1 ng/mL.
Visualizations
Application Note: Cell-Based Assay for Evaluating the Anti-inflammatory Activity of Prednisolone Pivalate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for cell-based assays designed to quantify the anti-inflammatory activity of Prednisolone (B192156) pivalate (B1233124), a synthetic glucocorticoid. Prednisolone and its derivatives are widely used to treat a variety of inflammatory and autoimmune conditions.[1][2] Their primary mechanism involves mimicking the effects of endogenous cortisol, leading to the suppression of pro-inflammatory signaling pathways and the reduced production of inflammatory mediators.[1][3] The protocols described herein focus on two key methods: the inhibition of cytokine release in stimulated immune cells and the suppression of the NF-κB signaling pathway. These assays are fundamental for screening and characterizing the potency of anti-inflammatory compounds like Prednisolone pivalate in a controlled in vitro setting.
Introduction to Prednisolone's Anti-inflammatory Mechanism
Prednisolone exerts its anti-inflammatory effects through multiple molecular pathways. As a glucocorticoid, it diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[1] This binding event causes the GR to translocate into the nucleus. Inside the nucleus, the activated GR complex influences gene transcription in two main ways:
-
Transrepression: The GR complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[4] NF-κB is a central regulator of the inflammatory response, driving the expression of genes for cytokines like Tumor Necrosis Factor-alpha (TNF-α), interleukins (IL-1β, IL-6), and adhesion molecules.[1][4] By inhibiting NF-κB, prednisolone effectively shuts down this cascade.
-
Transactivation: The GR complex can also bind to Glucocorticoid Response Elements (GREs) on the DNA, promoting the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1).[1] Annexin-1 inhibits phospholipase A2, an enzyme critical for producing inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][3]
The following diagram illustrates this core signaling pathway.
Caption: Mechanism of Prednisolone's anti-inflammatory action.
Experimental Protocols
Two primary assays are detailed below. The first is a functional assay measuring the inhibition of cytokine production, while the second interrogates the upstream NF-κB signaling pathway.
Protocol 1: Inhibition of TNF-α Release in LPS-Stimulated PBMCs
This assay measures the ability of this compound to inhibit the secretion of the pro-inflammatory cytokine TNF-α from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
A. Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
CO₂ Incubator (37°C, 5% CO₂)
B. Experimental Workflow Diagram
Caption: Workflow for the TNF-α release inhibition assay.
C. Step-by-Step Procedure
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) to a concentration of 1 x 10⁶ cells/mL.
-
Cell Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10⁵ cells/well).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Add 50 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the appropriate wells. Include "unstimulated" control wells that receive only the vehicle.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Stimulation: Prepare an LPS solution in culture medium. Add 50 µL of the LPS solution to all wells except the "unstimulated" controls, to a final concentration of 100 ng/mL. Add 50 µL of medium to the unstimulated wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[5]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for analysis.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit the activation of the NF-κB transcription factor in response to TNF-α stimulation, using a cell line that stably expresses a luciferase reporter gene driven by an NF-κB response element.
A. Materials and Reagents
-
C2C12-NF-κB-luciferase reporter cell line (or similar, e.g., HEK293)
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human TNF-α
-
This compound
-
DMSO (vehicle control)
-
Luciferase Assay System (e.g., Promega)
-
White, opaque 96-well cell culture plates
-
Luminometer
B. Step-by-Step Procedure
-
Cell Seeding: Seed the C2C12-NF-κB-luc cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium as described in Protocol 1.
-
Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control.
-
Pre-incubation: Incubate for 1 hour at 37°C and 5% CO₂.
-
Stimulation: Add TNF-α to all wells (except unstimulated controls) to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 6-8 hours. This duration is typically sufficient for reporter gene expression.
-
Luciferase Assay: Remove the plate from the incubator and allow it to cool to room temperature. Perform the luciferase assay according to the manufacturer's protocol. This generally involves lysing the cells and adding a luciferase substrate.
-
Measurement: Read the luminescence signal on a plate-reading luminometer.
Data Presentation and Analysis
The anti-inflammatory activity is determined by measuring the reduction in the inflammatory signal (TNF-α concentration or luciferase activity) in the presence of the compound.
A. Calculations The percentage of inhibition is calculated for each concentration of this compound using the following formula:
% Inhibition = 100 * [1 - (Signal_Compound - Signal_Unstimulated) / (Signal_StimulatedOnly - Signal_Unstimulated)]
B. IC₅₀ Determination Plot the % Inhibition against the log concentration of this compound. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the inflammatory response.
C. Example Data The following table summarizes representative quantitative data for Prednisolone's anti-inflammatory effects, demonstrating its dose-dependent activity.
| Assay Type | Cell Line | Stimulus | Measured Endpoint | Prednisolone Conc. | % Inhibition | Reference |
| Adhesion Assay | HUVEC | IL-1β (5 U/ml) | PMN Adhesion | 10 µM | ~15% | [6] |
| Adhesion Assay | HUVEC | IL-1β (5 U/ml) | PMN Adhesion | 100 µM | ~28% | [6] |
| Adhesion Assay | HUVEC | TNF-α (10 ng/ml) | PMN Adhesion | 10 µM | ~20% | [6] |
| Adhesion Assay | HUVEC | TNF-α (10 ng/ml) | PMN Adhesion | 100 µM | ~35% | [6] |
| NF-κB Reporter | C2C12 Myoblasts | TNF-α | Luciferase Activity | - | IC₅₀ ≈ 10 nM | [4] |
| NF-κB Translocation | PASMC | PDGF (10 ng/ml) | p65 Nuclear Signal | 200 µM | ~20% | [7] |
Note: Data is compiled from studies on Prednisolone. Potency can vary based on the specific salt (e.g., pivalate), cell type, and assay conditions.
References
- 1. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Prednisolone Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) pivalate (B1233124) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] As a corticosteroid, its mechanism of action involves mimicking the effects of endogenous cortisol.[1] Upon administration, it is converted to its active form, prednisolone, which binds to intracellular glucocorticoid receptors (GR).[2][3] This prednisolone-GR complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes.[4] This leads to the increased production of anti-inflammatory proteins and the decreased synthesis of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[2] These actions collectively suppress the inflammatory response.[3]
These application notes provide detailed protocols for designing and conducting in vivo efficacy studies to evaluate prednisolone pivalate in established preclinical models of acute and chronic inflammation.
Signaling Pathway of Prednisolone
Caption: Prednisolone's mechanism of action.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This model is widely used for evaluating acute inflammation and screening anti-inflammatory drugs.[5] Carrageenan injection induces a biphasic inflammatory response, with the later phase being sensitive to corticosteroids.[5][6]
Experimental Workflow:
Caption: Carrageenan-induced paw edema workflow.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Housing: House animals in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and free access to food and water.[7]
-
Acclimatization: Allow a minimum of one week for acclimatization before the experiment.[8]
-
Grouping: Randomly assign animals to the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (multiple dose levels, e.g., 1, 5, 10 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
Measure the initial volume of the left hind paw using a plethysmometer.[9]
-
Administer the test compounds (this compound, vehicle, or positive control) orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the left hind paw.[10]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9]
-
-
Endpoint Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| 3 hours post-carrageenan | 3 hours post-carrageenan | ||
| Vehicle Control | - | 0 | |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Positive Control | 10 |
Collagen-Induced Arthritis (CIA) in Mice or Rats (Chronic Autoimmune Arthritis Model)
The CIA model shares immunological and pathological features with human rheumatoid arthritis, making it a suitable model for evaluating anti-arthritic drugs.[11][12]
Experimental Workflow:
Caption: Collagen-Induced Arthritis workflow.
Methodology:
-
Animals: DBA/1 mice (8-10 weeks old) or Dark Agouti rats (8-10 weeks old).[11][13] Susceptibility to CIA is strain-dependent.[14]
-
Housing: As described for the carrageenan model.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail. The concentration of M. tuberculosis in the CFA can influence the severity of arthritis.[12]
-
Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.[12]
-
-
Treatment Protocol:
-
Monitor animals daily for the onset of arthritis from day 21 onwards.
-
Once clinical signs of arthritis appear (e.g., a clinical score of ≥ 4), randomize animals into treatment groups.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, p.o., daily) or vehicle.
-
-
Endpoint Analysis:
-
Clinical Arthritis Score: Score each paw on a scale of 0-4 based on erythema and swelling (maximum score of 16 per animal).[11]
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Body Weight: Monitor body weight as an indicator of general health.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarkers: Analyze serum or plasma for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Arthritis Score ± SEM | Mean Paw Thickness (mm) ± SEM |
| (Final Day) | (Final Day) | ||
| Vehicle Control | - | ||
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 |
Adjuvant-Induced Arthritis (AIA) in Rats (Chronic Inflammation Model)
AIA is induced by a single injection of CFA and is a well-established model of chronic inflammation.[15]
Methodology:
-
Animals: Lewis or Sprague-Dawley rats (180-220 g).[16]
-
Housing: As previously described.
-
Induction of Arthritis:
-
Treatment Protocol:
-
Prophylactic: Start treatment on the day of adjuvant injection (Day 0) and continue for a specified period (e.g., 21 days).
-
Therapeutic: Begin treatment when signs of secondary arthritis appear in the non-injected paws (around days 12-14).[17]
-
Administer this compound (e.g., 1, 5, 10 mg/kg, p.o., daily) or vehicle.
-
-
Endpoint Analysis:
-
Similar to the CIA model, including arthritis scoring, paw volume/thickness measurement, body weight monitoring, histopathology, and biomarker analysis.[18]
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Arthritis Score ± SEM | Mean Change in Paw Volume (mL) ± SEM |
| (Final Day) | (Non-injected paw, Final Day) | ||
| Vehicle Control | - | ||
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 |
Important Considerations for Experimental Design
-
Pharmacokinetics of this compound: The dosing regimen (dose and frequency) should ideally be informed by pharmacokinetic studies of this compound in the chosen animal model to ensure adequate drug exposure. If such data is not available, a pilot study to determine the pharmacokinetic profile is recommended. Prednisolone itself has non-linear and dose-dependent pharmacokinetics.[19]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Anesthesia should be used for all invasive procedures.
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound in preclinical models of inflammation. Careful selection of the animal model, adherence to detailed protocols, and thorough endpoint analysis are crucial for obtaining reliable and reproducible data to support further drug development.
References
- 1. Prednisolone: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 2. What is the mechanism of Prednisolone valerate acetate? [synapse.patsnap.com]
- 3. Prednisone | Mechanism of Action, Function & Side Effects - Lesson | Study.com [study.com]
- 4. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. chondrex.com [chondrex.com]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. chondrex.com [chondrex.com]
- 13. maokangbio.com [maokangbio.com]
- 14. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. researchgate.net [researchgate.net]
- 17. Adjuvant-Induced Arthritis Model [chondrex.com]
- 18. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 19. Pharmacokinetics and pharmacodynamics of prednisolone after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation Development of Prednisolone Pivalate for Topical Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) pivalate (B1233124) is a synthetic glucocorticoid used in topical formulations for its anti-inflammatory and immunosuppressive properties. The development of a stable, effective, and aesthetically pleasing topical product requires careful consideration of the formulation composition, manufacturing process, and analytical testing. These application notes provide a comprehensive guide to the formulation development of Prednisolone pivalate for topical delivery, including detailed experimental protocols and data presentation.
This compound exerts its therapeutic effect by binding to glucocorticoid receptors in the cytoplasm of skin cells. This complex then translocates to the nucleus, where it modulates gene expression, leading to the suppression of inflammatory mediators.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Topical corticosteroids like this compound modify the functions of epidermal and dermal cells, as well as leukocytes involved in inflammatory skin conditions.[1][2][3] Upon penetrating the cell membrane, the corticosteroid binds to receptor proteins in the cytoplasm, forming a steroid-receptor complex.[1][4] This complex then moves into the nucleus and binds to DNA, altering the transcription of messenger RNA (mRNA).[1][4] This can either stimulate or inhibit the synthesis of specific proteins.[1][4] For instance, corticosteroids are known to induce the production of lipocortin, a glycoprotein (B1211001) that inhibits phospholipase A2 activity.[1][4] This action blocks the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][4] Conversely, corticosteroids can inhibit the mRNA responsible for producing pro-inflammatory cytokines such as interleukin-1.[1][4]
Glucocorticoid receptor signaling pathway.
Formulation Development
The selection of an appropriate vehicle is critical for the topical delivery of this compound, as it influences drug release, skin penetration, and overall therapeutic efficacy. Common topical dosage forms include creams, ointments, and gels.
Excipient Selection and Compatibility
A drug-excipient compatibility study is a crucial first step in formulation development to ensure the stability of the active pharmaceutical ingredient (API) in the final product.
Table 1: Example Excipients for Topical Formulations of this compound
| Excipient Category | Example Excipients | Function |
| Ointment Base | White Petrolatum, Mineral Oil | Emollient, Occlusive |
| Cream Base (Oil Phase) | Cetyl Alcohol, Stearyl Alcohol, Cetostearyl Alcohol | Stiffening agent, Emollient |
| Cream Base (Aqueous Phase) | Purified Water, Propylene (B89431) Glycol | Solvent, Humectant |
| Emulsifying Agents | Polysorbate 80, Sorbitan Monostearate | Surfactant |
| Gelling Agents | Carbomer 940, Hydroxypropyl Methylcellulose (HPMC) | Viscosity modifier |
| Preservatives | Methylparaben, Propylparaben, Phenoxyethanol | Antimicrobial |
| pH Adjusters | Sodium Hydroxide, Citric Acid | Buffering agent |
| Penetration Enhancers | Propylene Glycol, Oleic Acid | Improve skin permeation |
Example Formulation Compositions
The following tables provide example compositions for different topical formulations of this compound. The exact percentages may need to be optimized based on desired physical properties and performance.
Table 2: Example Composition of this compound Cream (0.5% w/w)
| Ingredient | % w/w |
| This compound | 0.5 |
| Cetostearyl Alcohol | 7.2 |
| White Petrolatum | 15.0 |
| Liquid Paraffin | 6.0 |
| Propylene Glycol | 10.0 |
| Polysorbate 80 | 1.5 |
| Methylparaben | 0.18 |
| Propylparaben | 0.02 |
| Purified Water | q.s. to 100 |
Table 3: Example Composition of this compound Ointment (0.5% w/w)
| Ingredient | % w/w |
| This compound | 0.5 |
| Liquid Paraffin | 10.0 |
| White Petrolatum | 89.5 |
Table 4: Example Composition of this compound Gel (0.5% w/w)
| Ingredient | % w/w |
| This compound | 0.5 |
| Carbomer 940 | 1.0 |
| Propylene Glycol | 15.0 |
| Isopropyl Alcohol | 10.0 |
| Triethanolamine | q.s. to pH 6.5 |
| Purified Water | q.s. to 100 |
Experimental Protocols
Drug-Excipient Compatibility Study
Objective: To assess the compatibility of this compound with selected excipients under accelerated storage conditions.
Protocol:
-
Prepare physical mixtures of this compound and each excipient, typically in a 1:1 ratio.
-
For liquid or semi-solid excipients, mix the drug directly. For solid excipients, use a mortar and pestle for gentle blending.
-
Transfer the mixtures into sealed glass vials.
-
Prepare a control sample of this compound alone.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any physical changes (color, clumping, liquefaction).
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Excipient compatibility study workflow.
Formulation Preparation
Protocol for Cream Formulation (Oil-in-Water Emulsion):
-
Oil Phase Preparation: Melt the lipophilic components (e.g., cetostearyl alcohol, white petrolatum, liquid paraffin) in a suitable vessel and heat to 70-75°C.
-
Aqueous Phase Preparation: Dissolve the water-soluble excipients (e.g., propylene glycol, polysorbate 80, preservatives) in purified water and heat to 70-75°C.
-
Drug Incorporation: Disperse this compound in a portion of the heated oil phase or propylene glycol.
-
Emulsification: Add the aqueous phase to the oil phase with continuous stirring to form a primary emulsion.
-
Homogenization: Homogenize the emulsion for a sufficient time to achieve a uniform globule size.
-
Cooling: Cool the emulsion gradually with gentle stirring until it reaches room temperature.
-
pH Adjustment: Adjust the pH if necessary using a suitable buffering agent.
In Vitro Release Testing (IVRT)
Objective: To evaluate the rate and extent of this compound release from the developed topical formulations using a Franz diffusion cell.
Protocol:
-
Apparatus: Franz diffusion cell.
-
Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose (B213188) acetate) should be used.
-
Receptor Medium: A hydroalcoholic solution or a buffered solution (e.g., phosphate (B84403) buffer pH 7.4) that ensures sink conditions for this compound. The solubility of the drug in the receptor medium should be determined beforehand.
-
Temperature: Maintain the receptor medium at 32 ± 1°C to mimic skin surface temperature.
-
Procedure: a. Mount the membrane between the donor and receptor chambers of the Franz diffusion cell. b. Fill the receptor chamber with the degassed receptor medium and ensure no air bubbles are trapped beneath the membrane. c. Apply a finite dose of the formulation (e.g., 10-15 mg/cm²) evenly onto the surface of the membrane in the donor chamber. d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium. e. Analyze the samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
In Vitro Release Testing (IVRT) workflow.
Table 5: Example In Vitro Release Data for a Hypothetical this compound Cream (0.5%)
| Time (hours) | Cumulative Amount Released (µg/cm²) |
| 0.5 | 5.2 |
| 1 | 12.8 |
| 2 | 28.9 |
| 4 | 60.1 |
| 6 | 85.4 |
| 8 | 105.7 |
Stability Studies
Objective: To evaluate the physical and chemical stability of the developed this compound topical formulations under accelerated and long-term storage conditions.
Protocol:
-
Package the formulations in the intended commercial packaging.
-
Store the samples at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), evaluate the samples for:
-
Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical Properties: Assay of this compound and quantification of degradation products using a stability-indicating HPLC method.
-
-
Forced Degradation: To develop and validate the stability-indicating method, forced degradation studies should be performed on the drug substance. This involves subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.
Table 6: Example Stability Data for a Hypothetical this compound Cream (0.5%) at 40°C/75% RH
| Time (months) | Appearance | pH | Assay (% of Initial) | Total Impurities (%) |
| 0 | White, smooth cream | 6.5 | 100.0 | <0.1 |
| 1 | White, smooth cream | 6.4 | 99.5 | 0.2 |
| 3 | White, smooth cream | 6.3 | 98.7 | 0.5 |
| 6 | Slightly off-white, smooth cream | 6.1 | 97.2 | 1.1 |
Analytical Methods
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the quantitative analysis of this compound and its degradation products in the formulation and during stability studies.
HPLC Method for Assay and Impurity Determination
Table 7: Example HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
The successful development of a topical formulation for this compound hinges on a systematic approach that includes careful excipient selection, formulation optimization, and rigorous analytical testing. The protocols and data presented in these application notes provide a framework for researchers and scientists to develop stable and effective topical products. It is imperative to conduct thorough compatibility and stability studies to ensure the quality, safety, and efficacy of the final drug product.
References
Application Notes and Protocols for the Use of Prednisolone in a Murine Model of Arthritis
A Note on Prednisolone (B192156) Pivalate (B1233124): Extensive literature searches did not yield specific data on the use of prednisolone pivalate in murine models of arthritis. The following application notes and protocols are based on the wealth of information available for prednisolone, the active metabolite. This compound is an ester of prednisolone, and it is scientifically reasonable to assume that the pivalate group is cleaved in vivo, releasing prednisolone to exert its therapeutic effects. Researchers should consider the pharmacokinetics of the ester when designing experiments.
Introduction
Prednisolone, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent.[1][2] It is widely used in the treatment of various inflammatory conditions, including rheumatoid arthritis.[1][3] In preclinical research, murine models of arthritis, such as the Collagen-Induced Arthritis (CIA) model, are invaluable tools for evaluating the efficacy of potential therapeutics.[4] Prednisolone serves as a common positive control in these studies due to its robust and well-documented anti-arthritic effects.[5][6] These application notes provide detailed protocols for the use of prednisolone in a murine model of arthritis, along with expected outcomes and the underlying mechanism of action.
Mechanism of Action
Prednisolone exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR).[7] This complex then translocates to the nucleus and modulates gene expression through two main pathways:
-
Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a decrease in the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[5][8]
-
Transactivation: The GR complex can also directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.
The net effect is a potent suppression of the inflammatory cascade that drives joint destruction in arthritis.[9]
Data Presentation
The following tables summarize the quantitative data on the efficacy of prednisolone in murine models of arthritis.
Table 1: Effect of Prednisolone on Clinical Arthritis Score
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Arthritis Score (± SEM) | Percentage Inhibition | Reference |
| Vehicle | - | Oral | 10.5 ± 0.8 | - | [5] |
| Prednisolone | 1 | Oral | 5.2 ± 0.7 | 50.5% | [5] |
| Prednisolone | 3 | Oral | 3.1 ± 0.5 | 70.5% | [5] |
| Prednisolone | 9 | Oral | 1.8 ± 0.4 | 82.9% | [5] |
Table 2: Effect of Prednisolone on Paw Volume/Swelling
| Treatment Group | Dose (mg/kg) | Route of Administration | Change in Paw Volume (mm ± SEM) | Percentage Inhibition | Reference |
| Vehicle | - | Oral | 1.8 ± 0.1 | - | [5] |
| Prednisolone | 1 | Oral | 1.1 ± 0.1 | 38.9% | [5] |
| Prednisolone | 3 | Oral | 0.8 ± 0.1 | 55.6% | [5] |
| Prednisolone | 9 | Oral | 0.5 ± 0.1 | 72.2% | [5] |
Table 3: Effect of Prednisolone on Joint Cytokine Levels
| Cytokine | Treatment Group | Dose (mg/kg) | Change in Cytokine Level | Reference |
| IL-1β (mRNA & Protein) | Prednisolone | 1 - 9 | Dose-dependent reduction | [5][6] |
| IL-6 (mRNA & Protein) | Prednisolone | 1 - 9 | Dose-dependent reduction | [5][6] |
| TNF-α (mRNA) | Prednisolone | 9 | Suppression at high dose | [5] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Murine Model
The CIA model is a widely used and well-characterized model of inflammatory arthritis that shares many pathological features with human rheumatoid arthritis.[4]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Prednisolone
-
Vehicle (e.g., 0.5% methylcellulose)
-
Syringes and needles (27G)
-
Calipers for paw measurement
Protocol:
-
Induction of Arthritis (Day 0):
-
Prepare an emulsion of CII and CFA (1:1 ratio). To do this, draw equal volumes of CII solution and CFA into two separate syringes connected by a stopcock. Force the mixture back and forth until a stable, white emulsion is formed. A drop of the emulsion should not disperse in water.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of CII and IFA (1:1 ratio) as described above.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Monitoring of Arthritis:
-
Beginning on Day 21, visually inspect the paws of the mice daily for signs of arthritis (redness and swelling).
-
Once arthritis is established (typically around Day 24-28), begin scoring the severity of arthritis and measuring paw thickness.
-
-
Clinical Scoring of Arthritis:
-
Score each paw on a scale of 0-4:
-
0 = No evidence of erythema or swelling
-
1 = Subtle erythema or localized edema
-
2 = Easily identified erythema and edema
-
3 = Marked erythema and edema involving the entire paw
-
4 = Maximum inflammation with joint rigidity
-
-
The maximum score per mouse is 16.
-
-
Paw Thickness Measurement:
-
Measure the thickness of each hind paw using a caliper.
-
Treatment with Prednisolone
Protocol:
-
Group Allocation:
-
Once arthritis is established, randomize the mice into treatment groups (e.g., Vehicle control, Prednisolone low dose, Prednisolone high dose).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of prednisolone and dilute it to the desired concentrations in the vehicle.
-
Administer prednisolone or vehicle to the mice daily via the desired route (e.g., oral gavage). Doses typically range from 1 to 10 mg/kg.[5]
-
-
Continued Monitoring:
-
Continue to monitor the clinical arthritis score and paw thickness daily.
-
Monitor body weight as an indicator of general health.
-
-
Termination and Sample Collection (e.g., Day 35):
Mandatory Visualizations
Caption: Anti-inflammatory signaling pathway of Prednisolone.
Caption: Experimental workflow for the murine CIA model.
References
- 1. arthritis.ca [arthritis.ca]
- 2. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Interactions between Recombinant Mouse Interleukin-10 and Prednisolone Using a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of low-dose prednisolone on bone synthesis and resorption in early rheumatoid arthritis: experiences from a two-year randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticosteroid - Wikipedia [en.wikipedia.org]
- 8. Effects of oral prednisolone on biomarkers in synovial tissue and clinical improvement in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroids to Treat Arthritis [webmd.com]
Application Note: A Protocol for Testing Prednisolone Pivalate in Primary Human Immune Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prednisolone (B192156) pivalate (B1233124) is a synthetic glucocorticoid, a class of steroid hormones widely used for their potent anti-inflammatory and immunosuppressive properties.[1][2] Like other glucocorticoids, its mechanism of action involves modulating the transcription of a wide array of genes involved in the immune response.[3][4][5] Prednisolone is a prodrug that is converted to its active form, prednisolone, which then enters the target cell.[6][7] This application note provides a comprehensive set of protocols for evaluating the effects of Prednisolone pivalate on primary human immune cells. The described methodologies cover the assessment of cell proliferation, cytokine production, and the modulation of key inflammatory signaling pathways.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[3][8] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from this complex, and translocates to the nucleus.[4] Within the nucleus, the activated GR homodimer can modulate gene expression in two primary ways:
-
Transactivation: The GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically leads to the increased transcription of anti-inflammatory proteins, such as annexin-1 (lipocortin-1).[3][5][9]
-
Transrepression: The activated GR can interfere with the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[10] This "tethering" mechanism inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][11]
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow Overview
The general workflow for assessing the immunological impact of this compound involves isolating primary human immune cells, treating them with the compound, and subsequently performing a battery of functional assays.
Caption: General experimental workflow for testing this compound.
Detailed Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[12][13]
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
Procedure:
-
Carefully dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
In a separate 50 mL tube, add 15 mL of Ficoll-Paque.
-
Slowly and carefully layer the diluted blood mixture over the Ficoll-Paque, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the distinct buffy coat layer containing PBMCs at the plasma-Ficoll interface.
-
Transfer the collected cells to a new 50 mL tube and wash by adding PBS to a total volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell density to the desired concentration for subsequent experiments.
Protocol 2: Cell Proliferation (MTT) Assay
This assay measures cell viability and proliferation based on the metabolic activity of mitochondrial dehydrogenases.[14]
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Phytohaemagglutinin (PHA) or other T-cell mitogen
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom culture plates
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Add the mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation in all wells except the negative control.
-
Immediately add serial dilutions of this compound (e.g., from 1 nM to 10 µM) to the appropriate wells. Include a vehicle control (DMSO). The final volume per well should be 200 µL.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the purple formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the stimulated, untreated control.
Protocol 3: Cytokine Quantification (ELISA)
This protocol details the measurement of a pro-inflammatory cytokine (e.g., TNF-α) in cell culture supernatants using a sandwich ELISA.[15][16][17][18]
Materials:
-
Supernatants from cell cultures (prepared as in 4.2, but without MTT addition)
-
ELISA kit for the target cytokine (e.g., Human TNF-α), including capture antibody, detection antibody, enzyme conjugate (e.g., Streptavidin-HRP), substrate (TMB), and stop solution.
-
96-well ELISA plate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (as per kit instructions)
Procedure:
-
Coat the ELISA plate wells with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer.
-
Block the plate by adding 200 µL of blocking buffer/assay diluent to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times.
-
Add 100 µL of standards and cell culture supernatants (diluted if necessary) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the plate 4 times.
-
Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 4 times.
-
Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes in the dark until a color develops.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
Protocol 4: NF-κB Activation by Western Blot
This protocol assesses NF-κB activation by detecting the translocation of the p65 subunit from the cytoplasm to the nucleus.[19][20]
Materials:
-
PBMCs cultured and treated as described previously.
-
Cell lysis buffers for cytoplasmic and nuclear extraction (kits are commercially available).
-
Protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
After treatment, harvest cells and wash with ice-cold PBS.
-
Perform subcellular fractionation to separate cytoplasmic and nuclear extracts according to the manufacturer's protocol. Add inhibitors to all buffers.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p65) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To confirm fraction purity, strip the membrane and re-probe with antibodies against Lamin B1 (should only be in the nuclear fraction) and β-actin (should primarily be in the cytoplasmic fraction).
Caption: Logic of NF-κB p65 translocation analysis by Western blot.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups. The following tables present illustrative data based on expected outcomes.
Table 1: Effect of this compound on PBMC Proliferation
| Treatment Group | Concentration | Absorbance (570 nm) Mean ± SD | % Proliferation Inhibition |
|---|---|---|---|
| Unstimulated Control | - | 0.15 ± 0.02 | - |
| Stimulated Control (PHA) | - | 1.25 ± 0.08 | 0% |
| This compound | 1 nM | 1.12 ± 0.07 | 10.4% |
| This compound | 10 nM | 0.85 ± 0.06 | 32.0% |
| This compound | 100 nM | 0.45 ± 0.04 | 64.0% |
| this compound | 1 µM | 0.21 ± 0.03 | 83.2% |
Table 2: Effect of this compound on TNF-α Production
| Treatment Group | Concentration | TNF-α (pg/mL) Mean ± SD | % TNF-α Inhibition |
|---|---|---|---|
| Unstimulated Control | - | 25 ± 5 | - |
| Stimulated Control (LPS) | - | 1550 ± 120 | 0% |
| This compound | 1 nM | 1380 ± 110 | 11.0% |
| This compound | 10 nM | 960 ± 95 | 38.1% |
| This compound | 100 nM | 350 ± 45 | 77.4% |
| this compound | 1 µM | 95 ± 20 | 93.9% |
Summary
This application note provides a framework of standard immunological techniques to characterize the effects of this compound on primary human immune cells. The protocols for cell isolation, proliferation assays, cytokine analysis, and Western blotting for signaling molecules offer a robust approach to determine the compound's potency and mechanism of action. The expected results, including a dose-dependent inhibition of T-cell proliferation and pro-inflammatory cytokine production, align with the known immunosuppressive functions of glucocorticoids.[11][21][22] These assays are fundamental for the preclinical evaluation of glucocorticoid compounds in drug development.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prednisone | Mechanism of Action, Function & Side Effects - Lesson | Study.com [study.com]
- 7. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 9. Glucocorticoids—All-Rounders Tackling the Versatile Players of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune regulation by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protocol for isolation of primary human immune cells from the liver and mesenteric white adipose tissue biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A protocol for isolation of primary human immune cells from the liver and mesenteric white adipose tissue biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. The glucocorticoids prednisone and dexamethasone differentially modulate T cell function in response to anti-PD-1 and anti-CTLA-4 immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of immunosuppressive therapy with prednisolone on B and T lymphocyte function in patients with chronic type B hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS bioanalytical method for Prednisolone pivalate in tissue samples
An LC-MS/MS bioanalytical method has been developed for the quantification of Prednisolone (B192156) Pivalate (B1233124) in tissue samples, providing a robust and sensitive analytical tool for researchers, scientists, and professionals in drug development. This method is crucial for pharmacokinetic and drug metabolism studies, enabling precise measurement of the active compound in various tissue matrices.
Introduction
Prednisolone pivalate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. A reliable bioanalytical method is essential for determining its concentration in tissues to understand its distribution, efficacy, and safety profile. The method described herein utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high selectivity and sensitivity in complex biological matrices.[1] This approach ensures accurate quantification of this compound, facilitating critical decision-making in preclinical and clinical research.
Experimental Protocols
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
The extraction of this compound from tissue samples is a critical step to ensure accurate quantification and to minimize matrix effects. The following protocol outlines a protein precipitation followed by a liquid-liquid extraction (LLE) procedure.
Materials:
-
Tissue sample (e.g., liver, muscle, adipose)
-
Internal Standard (IS) spiking solution (Prednisolone-d8)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Reconstitution solution (50:50 Acetonitrile:Water)
-
Homogenizer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Protocol:
-
Tissue Homogenization: Weigh approximately 100 mg of the tissue sample into a 2 mL homogenization tube.
-
Add 500 µL of cold acetonitrile and 20 µL of the internal standard solution.
-
Homogenize the tissue sample until a uniform suspension is achieved.
-
Protein Precipitation: Centrifuge the homogenate at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Add 1 mL of MTBE to the supernatant, vortex for 2 minutes, and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min (30% B), 1-5 min (30-90% B), 5-6 min (90% B), 6-6.1 min (90-30% B), 6.1-8 min (30% B) |
Mass Spectrometry (MS) Conditions:
The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 445.3 | 361.2 | 100 | 30 | 15 |
| This compound (Qualifier) | 445.3 | 343.2 | 100 | 30 | 20 |
| Prednisolone-d8 (IS) | 367.2 | 349.0 | 100 | 30 | 15 |
Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Data Summary:
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 80% |
Experimental Workflow Visualization
Caption: Workflow for this compound Extraction from Tissue.
Conclusion
This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of this compound in tissue samples. The described sample preparation technique and analytical conditions are optimized for high recovery and minimal matrix interference, ensuring reliable data for pharmacokinetic and drug metabolism studies.
References
Application of Prednisolone Pivalate in Dermatological Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Prednisolone (B192156) pivalate (B1233124) is a synthetic glucocorticoid used in dermatological research to model and investigate the treatment of inflammatory skin conditions. As a corticosteroid, its primary mechanism of action involves the modulation of the inflammatory response through its interaction with glucocorticoid receptors.[1][2] These receptors are present in the cytoplasm of skin cells and, upon binding with prednisolone pivalate, translocate to the nucleus.[3][4] In the nucleus, the complex interacts with glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory genes and the suppression of pro-inflammatory genes.[1][3] This results in the reduced production of inflammatory mediators such as cytokines and prostaglandins, and a decrease in the infiltration of immune cells into the skin.[1][5]
These application notes provide an overview of the use of this compound in common dermatological research models, including detailed experimental protocols and data presentation. While specific quantitative data for this compound is limited in publicly available literature, the following sections will utilize data from its parent compound, prednisolone, as a representative glucocorticoid. This will be clearly indicated where applicable.
Key Dermatological Research Models
Two widely used models for inducing and evaluating skin inflammation are the Croton Oil-Induced Ear Edema model and the Imiquimod-Induced Psoriasis-like Inflammation model.
Croton Oil-Induced Ear Edema Model
This model is an established method for screening topical anti-inflammatory agents. Croton oil is a potent irritant that induces a rapid and reproducible inflammatory response characterized by edema (swelling).[6][7]
Experimental Protocol:
Materials:
-
Male Wistar rats or Swiss mice
-
Croton oil solution (e.g., 4% v/v in a vehicle of ethanol, pyridine, and ethyl ether)[6]
-
This compound formulation (e.g., ointment or gel at desired concentrations)
-
Positive control (e.g., Indomethacin solution)
-
Vehicle control (placebo formulation)
-
Digital micrometer or balance for measuring ear thickness or weight
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into treatment groups (e.g., vehicle control, positive control, and different concentrations of this compound). A typical group size is 6-10 animals.
-
Apply a standardized volume (e.g., 20 µL) of the croton oil solution to the inner and outer surface of the right ear of each animal. The left ear serves as a negative control.[6]
-
Immediately after the application of croton oil, topically apply the assigned treatment (vehicle, positive control, or this compound) to the right ear.
-
After a set period (typically 4-6 hours, when peak edema occurs), euthanize the animals.[8]
-
Measure the thickness of both ears using a digital micrometer. Alternatively, a punch biopsy (e.g., 8 mm) can be taken from both ears and weighed.[6]
-
Calculate the edema as the difference in thickness or weight between the right and left ear.
-
The percentage inhibition of edema for each treatment group is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Quantitative Data (Representative data for a nicotinamide (B372718) gel is provided for illustrative purposes as direct data for this compound was not available in the search results):
| Treatment Group | Mean Edema (mg ± SEM) | % Inhibition of Edema |
| Toxic Control (Croton Oil only) | 39.93 ± 6.03 | - |
| Nicotinamide 2% gel | 9.88 ± 2.39 | 75.26% |
| Nicotinamide 3% gel | 15.26 ± 1.63 | 61.78% |
| Nicotinamide 4% gel | 5.66 ± 1.20 | 85.82% |
| Note: Data adapted from a study on nicotinamide gel in a croton oil-induced ear edema model in Wistar rats.[9] This table serves as an example of how to present such data. |
Imiquimod-Induced Psoriasis-like Skin Inflammation Model
This model is widely used to mimic the histopathological and immunological features of psoriasis. Imiquimod (B1671794) is a Toll-like receptor 7 (TLR7) agonist that induces a robust inflammatory response characterized by erythema, scaling, and epidermal thickening.[10][11][12]
Experimental Protocol:
Materials:
-
BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound formulation (e.g., topical cream)
-
Vehicle control (placebo cream)
-
Calipers for measuring skin thickness
-
Scoring system for erythema and scaling (e.g., Psoriasis Area and Severity Index - PASI)
Procedure:
-
Shave the dorsal skin of the mice one day prior to the start of the experiment.
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back skin for 5-7 consecutive days to induce psoriasis-like lesions.[13]
-
Concurrently with the imiquimod application, or after the induction of inflammation, apply the topical treatment (vehicle or this compound) daily to the inflamed area.
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (measured with calipers). Each parameter can be scored on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score represents the total PASI score.
-
At the end of the experiment, euthanize the animals and collect skin biopsies for histological analysis (e.g., H&E staining for epidermal thickness) and measurement of inflammatory markers (e.g., cytokine levels via qPCR or ELISA).
Quantitative Data (Representative data for oral prednisolone in a human imiquimod-induced inflammation model):
| Parameter | Placebo | Prednisolone | % Reduction |
| Erythema (arbitrary units) | - | - | -5.04[14] |
| Epidermal Thickness (mm) | - | - | -0.018[14] |
| Infiltrating T helper cells | - | - | -76.0%[14] |
| Infiltrating Cytotoxic T cells | - | - | -70.5%[14] |
| Note: This data is from a study using oral prednisolone in a human model and is presented to illustrate the expected effects of a glucocorticoid in this type of inflammatory model.[14] |
Signaling Pathway and Experimental Workflow Diagrams
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow for Croton Oil-Induced Ear Edema Model
Caption: Workflow for the Croton Oil-Induced Ear Edema model.
Experimental Workflow for Imiquimod-Induced Psoriasis-like Inflammation Model
Caption: Workflow for the Imiquimod-Induced Psoriasis-like model.
Conclusion
This compound is a valuable tool in dermatological research for studying the mechanisms of skin inflammation and evaluating the efficacy of anti-inflammatory compounds. The Croton Oil-Induced Ear Edema and Imiquimod-Induced Psoriasis-like Inflammation models are robust and reproducible methods for these investigations. The provided protocols and data structures offer a framework for designing and interpreting experiments using this compound and other corticosteroids. It is important to note the distinction between this compound and its parent compound, prednisolone, and to carefully consider the specific formulation and concentration when designing studies. Further research is warranted to generate more specific quantitative data on the effects of this compound in these dermatological models.
References
- 1. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. Novel Mechanism of Steroid Action in Skin through Glucocorticoid Receptor Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions [frontiersin.org]
- 6. asianjpr.com [asianjpr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. rjptonline.org [rjptonline.org]
- 11. The Efficacy of Imiquimod-Induced Psoriasis Model on Murine Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. gpnotebook.com [gpnotebook.com]
Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Prednisolone Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) pivalate (B1233124), a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent. Its therapeutic effects are primarily mediated by altering the expression of target genes. Upon entering the cell, prednisolone binds to the glucocorticoid receptor (GR), which then translocates to the nucleus. This complex modulates gene transcription by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes or by interacting with other transcription factors. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines. Understanding the specific changes in gene expression induced by prednisolone pivalate is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide detailed protocols for analyzing gene expression in cells treated with this compound, from cell culture and treatment to RNA analysis by quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq).
Data Presentation
The following tables summarize the quantitative changes in gene expression observed in various cell types upon treatment with prednisolone or other glucocorticoids.
Table 1: Prednisolone-Induced Gene Expression Changes in Mouse Liver
| Gene | Fold Change (vs. Vehicle) | Function |
| Pck1 | Upregulated | Rate-limiting enzyme in gluconeogenesis |
| Ppargc1a | Upregulated | Transcriptional coactivator in gluconeogenesis |
| Sds | Upregulated | Amino acid catabolism |
| Aass | Upregulated | Amino acid utilization for gluconeogenesis |
| Fam107a | Upregulated | Not specified |
| Dusp1 | Upregulated | Not specified |
| Cdkn1a | Upregulated | Cell cycle regulation |
| Car8 | Upregulated | Not specified |
Data extracted from a study on prednisolone-treated wild-type mice. The exact fold changes were not specified in the provided text, but the direction of regulation was noted.[1]
Table 2: Dexamethasone-Induced Gene Expression Changes in Human A549 Cells
| Gene | Log2 Fold Change (vs. Vehicle) | Function |
| GATA1 | -1.91 | Transcription factor |
| ABCB1 | -1.71 | ATP-binding cassette transporter |
| GATA2 | -1.67 | Transcription factor |
| CCNA1 | -1.34 | Cell cycle regulation |
| HLA-E | -0.98 | Antigen presentation |
| PDGFB | -0.96 | Growth factor |
| KAT2B | -0.94 | Histone acetyltransferase |
| SMAD7 | -0.87 | Signal transducer |
| HLA-DRA | -0.85 | Antigen presentation |
| PTPN1 | -0.71 | Protein tyrosine phosphatase |
| B2M | -0.69 | Antigen presentation |
| CD44 | -0.64 | Cell surface glycoprotein |
| HLA-DQB1 | -0.56 | Antigen presentation |
| CDKN1A | -0.48 | Cell cycle inhibitor |
| FOXO3 | -0.35 | Transcription factor |
| TGFB1 | -0.29 | Growth factor |
| ILK | -0.23 | Integrin-linked kinase |
| MAX | 0.21 | Transcription factor |
| YBX1 | 0.22 | Transcription factor |
| HLA-A | 0.24 | Antigen presentation |
| MVP | 0.28 | Major vault protein |
| POLA1 | 0.79 | DNA polymerase |
| CSF2 | 0.85 | Colony-stimulating factor |
| C1QBP | 0.86 | Complement component 1 Q subcomponent-binding protein |
| TP53 | 0.89 | Tumor suppressor |
| MMP2 | 0.91 | Matrix metallopeptidase 2 |
| ERBB2 | 0.97 | Receptor tyrosine kinase |
| EGFR | 1.09 | Epidermal growth factor receptor |
| GAS5 | 1.19 | Growth arrest-specific 5 (long non-coding RNA) |
| PABPC1 | 1.26 | Poly(A)-binding protein |
| HSPA5 | 1.31 | Heat shock protein |
| MET | 1.36 | MET proto-oncogene, receptor tyrosine kinase |
| SOX2 | 1.52 | Transcription factor |
| COL1A2 | 2.18 | Collagen type I alpha 2 chain |
| TSHR | 2.36 | Thyroid stimulating hormone receptor |
| TWIST1 | 2.71 | Transcription factor |
| CCNA2 | 3.30 | Cyclin A2 |
| CCNB1 | 3.40 | Cyclin B1 |
| COL1A1 | 3.49 | Collagen type I alpha 1 chain |
| CPS1 | 4.41 | Carbamoyl-phosphate synthase 1 |
| MMP12 | 4.82 | Matrix metallopeptidase 12 |
| ABCC2 | 5.66 | ATP-binding cassette transporter |
| MMP13 | 5.82 | Matrix metallopeptidase 13 |
Data from a differential expression analysis in A549 cells treated with dexamethasone, a potent glucocorticoid similar to prednisolone.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glucocorticoid signaling pathway and a typical experimental workflow for gene expression analysis.
Caption: Glucocorticoid Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is adapted for the A549 human lung carcinoma cell line, a common model for studying glucocorticoid effects.
Materials:
-
A549 cell line
-
Ham's F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
6-well cell culture plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture Maintenance:
-
Culture A549 cells in Ham's F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to prepare a 10 mM stock solution.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize confluent A549 cells, neutralize with complete medium, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed 2 x 10⁵ cells per well in 6-well plates containing 2 mL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
After 24 hours of incubation, aspirate the medium from the wells and wash the cells once with sterile PBS.
-
Add 2 mL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Protocol 2: Total RNA Extraction using TRIzol Reagent
Materials:
-
TRIzol Reagent
-
Isopropanol (B130326), 100%
-
Ethanol, 75% (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes, nuclease-free
-
Microcentrifuge (refrigerated)
Procedure:
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add 1 mL of TRIzol Reagent directly to each well of the 6-well plate.
-
Pipette the lysate up and down several times to ensure complete cell lysis.
-
Transfer the lysate to a nuclease-free microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
-
Phase Separation:
-
Add 200 µL of chloroform to each tube.
-
Cap the tubes securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase (approximately 500 µL) to a new nuclease-free microcentrifuge tube.
-
Add 500 µL of 100% isopropanol to precipitate the RNA.
-
Mix by inverting the tube gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Carefully discard the supernatant.
-
Wash the RNA pellet by adding 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Resuspend RNA:
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to dissolve.
-
Resuspend the RNA pellet in 20-50 µL of nuclease-free water by pipetting up and down.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
Store the RNA at -80°C.
-
Protocol 3: cDNA Synthesis and Quantitative Real-Time PCR (qPCR)
Materials:
-
Total RNA sample
-
Reverse transcriptase kit (e.g., M-MLV Reverse Transcriptase)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase inhibitor
-
SYBR Green qPCR master mix
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
cDNA Synthesis (Reverse Transcription):
-
In a nuclease-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primer (or random hexamers), and nuclease-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing 4 µL of 5x reaction buffer, 1 µL of dNTPs (10 mM), 0.5 µL of RNase inhibitor, and 1 µL of reverse transcriptase.
-
Add 6.5 µL of the master mix to each RNA/primer mixture.
-
Incubate at 42°C for 60 minutes, followed by 70°C for 15 minutes to inactivate the enzyme.
-
The resulting cDNA can be stored at -20°C.
-
-
Quantitative Real-Time PCR (qPCR):
-
Design or obtain validated primers for your target genes and a reference gene (e.g., GAPDH, ACTB).
-
Prepare the qPCR reaction mix in a qPCR plate or tubes. For a 20 µL reaction:
-
10 µL of 2x SYBR Green qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
Include no-template controls (NTC) for each primer set.
-
-
Data Analysis:
-
Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.
-
Normalize the Cq values of the target genes to the Cq values of the reference gene.
-
Calculate the fold change as 2-ΔΔCq.
-
Protocol 4: RNA Sequencing (RNA-Seq) and Data Analysis Workflow
For a comprehensive, unbiased analysis of the transcriptome, RNA-Seq is the preferred method.
Procedure:
-
RNA Quality Control:
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
-
-
Library Preparation:
-
Prepare RNA-Seq libraries from the total RNA samples using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Primary Analysis: Perform base calling and demultiplexing to generate FASTQ files.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and vehicle-treated samples. Genes with a false discovery rate (FDR) or adjusted p-value < 0.05 are typically considered significantly differentially expressed.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.
-
References
Troubleshooting & Optimization
Troubleshooting low solubility of Prednisolone pivalate in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of Prednisolone pivalate (B1233124) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my Prednisolone pivalate not dissolving in my aqueous buffer?
This compound is a corticosteroid with inherently low aqueous solubility. This is due to its lipophilic (fat-soluble) molecular structure. The pivalate ester group further increases its lipophilicity compared to prednisolone, making it challenging to dissolve in water-based solutions like most buffers.
Q2: What is the expected solubility of this compound in common buffers?
| Compound | Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Citation |
| Prednisone | Phosphate Buffer | 6.8 | 37 | ~4.55 | [1] |
| Prednisone | Hydrochloric Acid Buffer | 1.2 | 37 | ~4.48 | [1] |
| Prednisone | Water | 5.5 | 37 | ~4.53 | [1] |
| Prednisolone | Water | 25 | 0.22 - 0.24 | [2] |
Note: This data is for Prednisone and Prednisolone, not this compound. The actual solubility of this compound is expected to be lower.
Q3: What are the common strategies to improve the solubility of this compound?
There are three primary methods to enhance the aqueous solubility of poorly soluble drugs like this compound:
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a solid state.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin molecule.
-
Co-solvency: Using a mixture of solvents to increase the drug's solubility.
Q4: Which solubilization method is best for my application?
The choice of method depends on several factors, including the desired final concentration of this compound, the intended application (e.g., in vitro assay, animal study), and potential interactions of the solubilizing agents with your experimental system. It is often necessary to empirically test different methods to find the most suitable one for your specific needs.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound.
Issue 1: this compound precipitates out of solution after initial dissolution.
-
Possible Cause: The solution is supersaturated. This can happen if a co-solvent is used to initially dissolve the drug, and then the solution is diluted with an aqueous buffer, causing the drug to crash out.
-
Troubleshooting Steps:
-
Decrease the final concentration: Try preparing a more dilute solution.
-
Optimize the co-solvent ratio: If using a co-solvent system, systematically vary the ratio of the organic solvent to the aqueous buffer to find a stable formulation.
-
Consider a different solubilization method: Cyclodextrin complexation or solid dispersion may provide a more stable formulation.
-
Issue 2: The solubility is still too low even after trying a solubilization method.
-
Possible Cause: The chosen method or parameters are not optimal for this compound.
-
Troubleshooting Steps:
-
Solid Dispersion:
-
Try different hydrophilic carriers (e.g., PEG 6000, PVP K30, Soluplus®).
-
Vary the drug-to-carrier ratio.
-
-
Cyclodextrin Complexation:
-
Experiment with different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD).
-
Optimize the molar ratio of drug to cyclodextrin.
-
-
Co-solvency:
-
Test different co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400).
-
Systematically evaluate different co-solvent concentrations.
-
-
Issue 3: The solubilizing agents are interfering with my experiment.
-
Possible Cause: The excipients used for solubilization (e.g., organic solvents, cyclodextrins) can have their own biological or chemical effects.
-
Troubleshooting Steps:
-
Run appropriate controls: Always include a vehicle control (the solubilization system without the drug) in your experiments to account for any effects of the excipients.
-
Minimize excipient concentration: Use the lowest possible concentration of the solubilizing agent that achieves the desired drug concentration.
-
Choose biocompatible excipients: For in vivo studies, select excipients with a good safety profile.
-
Experimental Protocols
Here are detailed protocols for the three main solubilization strategies.
Protocol 1: Solid Dispersion by Solvent Evaporation
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent and then evaporating the solvent to leave a solid dispersion.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (HPLC grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Preparation of the Drug-Carrier Solution:
-
Accurately weigh 100 mg of this compound and 900 mg of PVP K30 (1:9 drug-to-carrier ratio).
-
Dissolve both components in 20 mL of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming (not exceeding 40°C) and sonication if necessary.
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Set the water bath temperature to 40-50°C.
-
Apply a vacuum and rotate the flask to evaporate the methanol until a thin, solid film is formed on the inner surface of the flask.
-
-
Drying and Pulverization:
-
Transfer the flask to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask using a spatula.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
-
Solubility Determination:
-
Prepare a series of aqueous buffer solutions.
-
Add an excess amount of the prepared solid dispersion to each buffer solution.
-
Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC.
-
Protocol 2: Cyclodextrin Inclusion Complexation
This method involves the formation of an inclusion complex between this compound and a cyclodextrin, which can enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
0.22 µm syringe filters
-
Freeze-dryer (optional)
Procedure:
-
Preparation of the Cyclodextrin Solution:
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water. For example, dissolve 1 g of HP-β-CD in 10 mL of water.
-
Gently heat (to about 40-50°C) and stir the solution until the HP-β-CD is completely dissolved.
-
-
Complexation:
-
Add an excess amount of this compound powder to the HP-β-CD solution. A 1:2 molar ratio of drug to cyclodextrin is a good starting point.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
-
Equilibration and Filtration:
-
After the stirring period, allow the suspension to equilibrate for another 24 hours without stirring to allow undissolved drug to settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved this compound. The filtrate contains the drug-cyclodextrin inclusion complex.
-
-
Characterization and Quantification (Optional):
-
The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC).
-
The concentration of this compound in the filtrate can be determined by HPLC.
-
-
Lyophilization (Optional):
-
The filtered solution can be freeze-dried to obtain a solid powder of the this compound-HP-β-CD inclusion complex, which can be reconstituted in aqueous buffers as needed.
-
Protocol 3: Co-solvency
This protocol uses a mixture of pharmaceutically acceptable solvents to dissolve this compound.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of the Co-solvent Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent. For example, dissolve 10 mg of this compound in 1 mL of a 1:1 (v/v) mixture of PEG 400 and ethanol.
-
Use a vortex mixer and sonication to ensure complete dissolution.
-
-
Dilution into Aqueous Buffer:
-
Slowly add the co-solvent stock solution dropwise to the desired volume of aqueous buffer (e.g., PBS, pH 7.4) while continuously stirring.
-
It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.
-
The final concentration of the organic co-solvents should be kept as low as possible (ideally below 5% v/v) to avoid potential toxicity or interference in biological assays.
-
-
Optimization of Co-solvent Ratios:
-
To find the optimal co-solvent system, prepare a series of formulations with varying ratios of PEG 400, propylene glycol, and ethanol.
-
For each formulation, determine the maximum solubility of this compound by adding an excess of the drug, stirring for 24 hours, filtering, and analyzing the filtrate by HPLC.
-
-
Stability Assessment:
-
Visually inspect the prepared solutions for any signs of precipitation over time (e.g., after 1, 6, and 24 hours) at the intended storage temperature.
-
Protocol 4: Analytical Method for Quantification (HPLC)
This is a general HPLC method that can be adapted for the quantification of this compound in solubility studies.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
The filtered supernatant from the solubility experiments should be diluted with the mobile phase to a concentration that falls within the range of the standard curve.
-
-
Analysis:
-
Inject the standard solutions and the prepared samples into the HPLC system.
-
Record the peak areas of the analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
This technical support center provides a comprehensive guide for addressing the low aqueous solubility of this compound. By following the troubleshooting steps and experimental protocols, researchers can develop suitable formulations for their specific experimental needs.
References
Technical Support Center: Improving the Reproducibility of Prednisolone Pivalate Cell-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for cell-based assays involving Prednisolone (B192156) pivalate (B1233124). By addressing common issues and providing detailed protocols, this resource aims to enhance the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Prednisolone pivalate and how does it work in cell-based assays?
This compound is a synthetic glucocorticoid, which is an ester prodrug of prednisolone.[1] In cell culture, it is expected to be hydrolyzed by intracellular esterases to its active form, prednisolone. Prednisolone then acts as an agonist for the glucocorticoid receptor (GR).[2] Upon binding, the GR-prednisolone complex translocates to the nucleus, where it modulates gene expression.[2] This leads to the anti-inflammatory and immunosuppressive effects typically studied in cell-based assays, primarily through the inhibition of pro-inflammatory signaling pathways like NF-κB.
Q2: Why am I not seeing an effect with this compound in my cells?
Several factors could contribute to a lack of response. First, confirm that your cell line expresses the glucocorticoid receptor (GR). Cell lines with low or absent GR expression will not respond to prednisolone. Secondly, ensure that the this compound is properly dissolved and stable in your culture medium. As a lipophilic compound, it may require an organic solvent like DMSO for initial dissolution. Finally, the concentration and treatment time may need optimization for your specific cell type and assay.
Q3: What is the expected potency of this compound compared to prednisolone?
Direct comparative potency data in cell-based assays is limited. However, esterification at the 21-position, as in this compound, can influence factors like cell permeability and receptor binding affinity. While some 21-esters of prednisolone have shown lower binding affinity to the glucocorticoid receptor compared to prednisolone itself, this does not always translate to lower cellular potency and can sometimes result in higher local activity.[2][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store a this compound stock solution?
This compound is sparingly soluble in water but soluble in organic solvents like DMSO and ethanol.[4][5] To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10-100 mM).[4] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Here are some common problems encountered during this compound cell-based assays and their potential solutions.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicates | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors.- Instability or precipitation of this compound in media. | - Use a cell counter for accurate seeding.- Avoid using the outer wells of the plate or fill them with media only.- Use calibrated pipettes and consistent technique.- Prepare fresh working solutions for each experiment and visually inspect for precipitates. |
| No cellular response or weak effect | - Low or no Glucocorticoid Receptor (GR) expression in the cell line.- Insufficient drug concentration or incubation time.- Hydrolysis of the pivalate ester to the active prednisolone is inefficient in the chosen cell line.- Degraded compound. | - Verify GR expression via Western blot or qPCR.- Perform a dose-response and time-course experiment to determine optimal conditions.- Compare with the activity of prednisolone as a positive control.- Use a fresh stock of this compound. |
| Cell death or cytotoxicity observed | - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic to the cells.- Contamination of cell culture. | - Determine the cytotoxic concentration range with a cell viability assay (e.g., MTT, MTS).- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).- Regularly test for mycoplasma contamination and maintain aseptic technique. |
| Unexpected or off-target effects | - The observed effect is not mediated by the Glucocorticoid Receptor.- The pivalate moiety itself has biological activity. | - Use a GR antagonist (e.g., RU486) to confirm that the effect is GR-dependent.- Include a vehicle control (medium with the same concentration of solvent) and a prednisolone control. |
Quantitative Data Summary
The following tables summarize quantitative data for prednisolone , the active metabolite of this compound. This data can serve as a valuable reference point for designing your experiments. Note that the potency of this compound may differ.
Table 1: IC50 Values of Prednisolone in Cell Viability/Proliferation Assays
| Cell Line | Assay | IC50 | Incubation Time | Reference |
| Nalm-6 (Acute Lymphoblastic Leukemia) | MTT | 72.7 µM | 48 hours | [6] |
| REH (Acute Lymphoblastic Leukemia) | MTT | > 1000 µM | 48 hours | [6] |
| Acute Lymphoblastic Leukemia (ALL) Blasts | MTT | Median: 300 µM | Not Specified | [7] |
| Chronic Lymphocytic Leukemia (CLL) Blasts | MTT | Median: 10 µM | Not Specified | [7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | MTT | 580.0 nM | Not Specified | [8] |
Table 2: Dose-Dependent Anti-Inflammatory Effects of Prednisolone
| Cell Type/System | Assay | Effect Measured | Prednisolone Concentration | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Adhesion Assay | Inhibition of IL-1β induced hyperadhesiveness | 10 µM | Significant inhibition | [4] |
| HUVEC | Adhesion Assay | Inhibition of TNF-α induced hyperadhesiveness | 10 µM | Significant inhibition | [4] |
| HUVEC | Cytotoxicity Assay | Reduction of IL-1β induced cytotoxicity | 50 µM | 88% reduction | [4] |
| HUVEC | Cytotoxicity Assay | Reduction of TNF-α induced cytotoxicity | 50 µM | 73% reduction | [4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | ELISA | Inhibition of LPS-induced TNF-α secretion | Dose-dependent | Synergistic inhibition with dipyridamole | [9] |
| Human Endotoxemia Model | Cytokine Measurement | Inhibition of LPS-induced TNF-α and IL-6 | 3-30 mg (oral) | Dose-dependent inhibition | [10] |
| Human Endotoxemia Model | Cytokine Measurement | Enhancement of LPS-induced IL-10 | 3-30 mg (oral) | Dose-dependent enhancement | [10] |
Experimental Protocols & Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound, after conversion to prednisolone, binds to the cytoplasmic Glucocorticoid Receptor (GR), which is part of a chaperone protein complex. This binding event triggers the dissociation of the chaperone proteins and the translocation of the GR-ligand complex into the nucleus. Inside the nucleus, the complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the transcription of anti-inflammatory genes and the repression of pro-inflammatory genes, such as those regulated by NF-κB.
Caption: Classical Glucocorticoid Receptor signaling pathway.
Experimental Workflow: NF-κB Nuclear Translocation Assay
This workflow outlines the key steps for assessing the inhibitory effect of this compound on NF-κB nuclear translocation using immunofluorescence.
Caption: Workflow for NF-κB nuclear translocation assay.
Troubleshooting Logic: No Cellular Response
This diagram provides a logical flow for troubleshooting experiments where no cellular response to this compound is observed.
Caption: Troubleshooting guide for lack of cellular response.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
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Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence
This protocol describes how to visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells grown on sterile glass coverslips in a 24-well plate
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 1% BSA in PBS)
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Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
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Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
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Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α) for a time known to induce NF-κB translocation (e.g., 30 minutes). Include an unstimulated control.
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Wash the cells twice with PBS.
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Fix the cells with 4% PFA for 15 minutes at room temperature.
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Wash three times with PBS.
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Permeabilize the cells with permeabilization buffer for 10 minutes.
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Wash three times with PBS.
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Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.
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Wash three times with PBS.
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Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
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Wash three times with PBS.
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Counterstain the nuclei with DAPI for 5 minutes.
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Wash twice with PBS.
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Mount the coverslips onto microscope slides using mounting medium.
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Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In unstimulated or effectively treated cells, fluorescence should be predominantly cytoplasmic. In stimulated, untreated cells, fluorescence will be concentrated in the nucleus.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Prednisolone CAS#: 50-24-8 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. prednisolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.isciii.es [scielo.isciii.es]
- 9. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C26H36O6 | CID 10095005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Prednisolone Pivalate Degradation Product Identification and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of prednisolone (B192156) pivalate (B1233124) degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for prednisolone pivalate?
Based on the structure of this compound and degradation studies of related corticosteroid esters, the primary expected degradation pathways include:
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Hydrolysis: The pivalate ester bond is susceptible to hydrolysis under both acidic and basic conditions, yielding prednisolone and pivalic acid as the primary degradation products.
-
Oxidation: The dihydroxyacetone side chain at C17 is prone to oxidation, which can lead to the formation of various degradation products. Common oxidative degradation can result in the formation of a carboxylic acid at C21 or cleavage of the side chain to form a 17-keto steroid.
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Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photodegradation pathways can be complex and may involve the formation of radical species, leading to a variety of degradation products.[1]
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Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.
Q2: I am not seeing any degradation of my this compound sample under stress conditions. What should I do?
This compound, due to the sterically hindered pivalate group, may exhibit greater stability compared to other prednisolone esters like the acetate. If you are not observing degradation, consider the following:
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Increase Stress Conditions: The concentration of acid/base, temperature, or duration of exposure may need to be increased. For example, if 0.1 M HCl at 60°C for 24 hours does not yield significant degradation, you could try 1 M HCl or increase the temperature to 80°C.
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Confirm Analytical Method Suitability: Ensure your analytical method (e.g., HPLC) is capable of separating the parent drug from potential degradation products. A co-eluting peak might mask the degradation. Perform a peak purity analysis if you have a photodiode array (PDA) detector.
-
Consider a Different Stressor: If hydrolytic and thermal stress are not effective, focus on oxidative (e.g., using a higher concentration of hydrogen peroxide) or photolytic stress, as these may be more effective in degrading the molecule.
Q3: My chromatogram shows several small, unexpected peaks after forced degradation. How can I identify them?
Identifying unknown degradation products typically requires mass spectrometry (MS) techniques:
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LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for structural elucidation. By analyzing the fragmentation patterns of the parent drug and the unknown peaks, you can propose structures for the degradation products.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of the degradation products, which is a critical step in their identification.
Q4: What are some common issues encountered during the HPLC analysis of this compound and its degradation products?
Please refer to the Troubleshooting Guide section below for a detailed breakdown of common HPLC issues and their solutions.
Experimental Workflows
Caption: Workflow for Forced Degradation and Analysis.
Quantitative Data Summary
Disclaimer: The following data is representative of forced degradation studies on prednisolone acetate, a closely related compound, due to the limited availability of specific quantitative data for this compound. The stability of this compound may differ.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Prednisolone Acetate | Major Degradation Products |
| Acidic Hydrolysis | 1 M HCl | 8 hours | 80°C | ~25% | Prednisolone |
| Basic Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | ~40% | Prednisolone, Prednisone |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | ~15% | Oxidized side-chain products |
| Thermal | - | 48 hours | 80°C | ~5% | Minor degradation |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | ~30% | Various photoproducts |
Experimental Protocols
Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 1 M hydrochloric acid.
-
Incubate the solution at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 M sodium hydroxide.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
After the exposure period, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
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Expose a solution of this compound (in a quartz cuvette) to UV light at 254 nm in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
RP-HPLC Method for Analysis
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile (B52724) and water in a gradient elution. A typical gradient might start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 70%) over 20-30 minutes to ensure the separation of polar and non-polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing | 1. Column degradation. 2. Active sites on the column packing. 3. Incompatible sample solvent. | 1. Replace the column. 2. Use a mobile phase with a competing base (e.g., triethylamine) or operate at a lower pH. 3. Dissolve the sample in the mobile phase. |
| Peak Fronting | 1. Sample overload. 2. Low column temperature. | 1. Reduce the injection volume or sample concentration. 2. Increase the column temperature. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Late eluting peaks from a previous injection. | 1. Use fresh, high-purity solvents and flush the injector. 2. Increase the run time or perform a solvent flush after each injection. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp aging. | 1. Degas the mobile phase and purge the pump. 2. Prepare fresh mobile phase. 3. Replace the detector lamp. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Column temperature variations. 3. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven for temperature control. 3. Check pump seals and check valves for leaks or wear. |
Logical Relationships
Caption: Degradation Pathways and Products.
References
Technical Support Center: Preventing Prednisolone Pivalate Precipitation
Welcome to the technical support center for handling Prednisolone Pivalate (B1233124) in experimental settings. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of Prednisolone Pivalate precipitation in cell culture media.
This compound is a synthetic corticosteroid characterized by its enhanced lipophilicity, which contributes to its poor solubility in aqueous solutions like cell culture media[1][2]. This property frequently leads to precipitation, which can compromise experimental results by altering the effective concentration of the compound. This guide provides detailed troubleshooting steps, protocols, and answers to frequently asked questions to help you maintain its solubility and ensure the consistency of your experiments.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I prepared a stock solution of this compound in a solvent. When I added it to my cell culture medium, a precipitate formed instantly. What is causing this and how can I resolve it?
Answer: This is a common phenomenon known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment like cell culture media[3][4]. The compound's solubility limit is exceeded upon the dilution of its solvent, causing it to fall out of solution. The table below outlines the potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended working concentration of this compound in the media is higher than its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration in your specific medium by performing a solubility test (see Protocol 3). |
| Rapid Dilution | Adding a concentrated stock solution directly and quickly into a large volume of media causes a rapid solvent exchange, leading to localized super-saturation and precipitation[3]. | Perform a serial dilution by first creating an intermediate dilution in pre-warmed (37°C) media. Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion[3][5]. |
| Low Media Temperature | The solubility of many compounds, including steroids, decreases at lower temperatures. Adding the stock solution to cold media can trigger precipitation[3][5]. | Always use pre-warmed (37°C) cell culture media for all dilutions[3]. |
| High Solvent Concentration in Final Solution | While a solvent like Dimethyl Sulfoxide (B87167) (DMSO) is necessary for the initial stock, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution in an aqueous medium[3][6]. | Keep the final solvent concentration in the culture medium below 0.5% (v/v), and ideally at or below 0.1% (v/v), to minimize both cytotoxicity and precipitation risk[3][7]. |
Issue 2: Precipitate Forms Over Time in the Incubator
Question: My media containing this compound was clear initially, but it became cloudy or a precipitate formed after a period of incubation. What could be the cause?
Answer: Delayed precipitation can occur due to changes in the media's physicochemical properties over the course of an experiment. These changes can gradually reduce the solubility of this compound.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cellular metabolism, particularly in dense cultures, can produce acidic byproducts like lactic acid, lowering the media's pH. This change can affect the solubility of pH-sensitive compounds[3][5]. | Monitor the pH of your culture medium, especially for long-term experiments. Ensure your medium is adequately buffered or change the medium more frequently to maintain a stable pH. |
| Interaction with Media Components | Components within the media, such as salts or proteins in Fetal Bovine Serum (FBS), can interact with the compound, forming insoluble complexes over time[5][8]. Albumin in serum may also sequester hydrophobic compounds[6]. | If using serum-free media, be aware that it can sometimes be more prone to precipitation. If instability is suspected, consider preparing fresh media with the compound more frequently for long-term cultures. |
| Evaporation of Media | During long-term experiments, evaporation can concentrate all media components, including salts and this compound, potentially pushing the compound's concentration above its solubility limit[3][8]. | Ensure your incubator is properly humidified. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may negatively affect compound solubility[3]. | Minimize the time that culture vessels are kept outside the incubator. When observation is necessary, consider using a microscope with a heated stage. |
Visualized Workflows and Protocols
The following diagrams illustrate the recommended troubleshooting and dilution procedures to prevent precipitation.
Caption: Troubleshooting workflow for diagnosing this compound precipitation.
Caption: Recommended serial dilution protocol to prevent precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol outlines the preparation of a concentrated stock solution, which is the first step for dosing in cell culture.
-
Materials: this compound powder, high-purity sterile Dimethyl Sulfoxide (DMSO).
-
Calculation: Determine the mass of this compound powder needed to achieve a desired high concentration (e.g., 10-100 mM). The molecular weight of this compound is approximately 444.56 g/mol .
-
Dissolution: Aseptically weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of sterile DMSO. Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of the Final Working Solution in Cell Culture Media
This protocol uses a serial dilution method to minimize the risk of precipitation.
-
Pre-warm Media: Place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Prepare Intermediate Dilution:
-
Thaw an aliquot of your high-concentration this compound stock solution.
-
In a sterile tube, add a volume of the pre-warmed media.
-
While gently vortexing the media, add the required volume of the stock solution dropwise to create an intermediate concentration (e.g., 10-100 times the final concentration). This step is critical for preventing precipitation[3].
-
-
Prepare Final Dilution:
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the drug) to a separate culture vessel.
Protocol 3: Determining Maximum Soluble Concentration
This is a simple visual assay to estimate the solubility limit of this compound in your specific culture medium.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your high-concentration stock solution directly into your pre-warmed cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000, etc.). Use the dropwise addition method described in Protocol 2.
-
Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of cloudiness or precipitate against a dark background.
-
Incubation and Re-inspection: Incubate the tubes at 37°C for 1-2 hours and inspect them again. Also, check them under a microscope for micro-precipitation.
-
Determine Limit: The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions. It is recommended to use a working concentration well below this limit for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a this compound stock solution? A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for cell culture applications[3][9][10]. Ethanol can also be used, but DMSO is generally more effective for highly insoluble compounds.
Q2: What is the maximum final concentration of DMSO that is safe for most cell lines? A2: As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1% (v/v), to minimize cytotoxicity[3][6][7]. The sensitivity to DMSO can vary between cell lines, so it is best to test this for your specific cells. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: How can I increase the solubility of this compound in my cell culture medium? A3: Beyond the optimized dilution protocols, you can explore using solubilizing agents. Formulations with cyclodextrins have been shown to increase the aqueous solubility of poorly soluble steroids[6][11]. However, these agents must be tested for their own effects on your specific cell line and experimental endpoints.
Q4: Can I filter my this compound-containing medium to remove any precipitate that forms? A4: While filtering the medium will remove visible precipitate, it will also remove the precipitated drug, resulting in an unknown and lower final concentration of soluble this compound[4]. This will lead to inaccurate results. It is far better to address the root cause of the precipitation using the troubleshooting steps and protocols provided above.
References
- 1. CAS 1107-99-9: this compound | CymitQuimica [cymitquimica.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supercritical Antisolvent Precipitation of Corticosteroids/β-Cyclodextrin Inclusion Complexes | MDPI [mdpi.com]
Optimizing injection volume for Prednisolone pivalate HPLC analysis
Welcome to the technical support center for the HPLC analysis of Prednisolone (B192156) pivalate (B1233124). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your analytical methods, with a specific focus on injection volume.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for Prednisolone pivalate HPLC analysis?
A typical injection volume for a standard analytical HPLC column (e.g., 4.6 mm I.D. x 150-250 mm length) is in the range of 5 to 20 µL. A published method for Prednisolone uses a 20 µL injection volume on a 4.6 mm x 250 mm column[1][2]. The optimal volume is a balance between achieving a sufficient detector response (sensitivity) and maintaining chromatographic performance (resolution and peak shape)[3].
Q2: How does increasing the injection volume affect my chromatogram?
Increasing the injection volume generally has the following effects:
-
Peak Area and Height: Both will increase, which can be useful for quantifying low-concentration samples[3]. The relationship is typically linear, provided the column and detector are not overloaded.[3]
-
Peak Width: Peaks will become broader as the injection volume increases[3]. This is because the sample is introduced as a wider band onto the column.
-
Resolution: As peaks broaden, the resolution between adjacent peaks may decrease[3]. This is a critical consideration if this compound needs to be separated from closely eluting impurities.
Q3: What are the signs of column overload related to injection volume?
Column overload occurs when too much sample is injected, impairing the column's performance.[4] There are two primary types of overload:
-
Volume Overload: This happens when the injection volume itself is too large for the column. It often results in symmetrical peak broadening or tailing peaks.[4][5]
-
Mass Overload: This occurs when the mass of the analyte (concentration x volume) is too high, saturating the stationary phase at the column inlet.[6] This typically leads to asymmetrical peaks, often described as "shark-fin" shapes, where the front of the peak is less steep than the back, and retention times may decrease.[5][6]
Q4: Can I increase the injection volume to improve the detection of a very dilute this compound sample?
Yes, increasing the injection volume is a common strategy to improve sensitivity for dilute samples.[3] However, this must be done cautiously. You may need to compromise between sensitivity and resolution. A practical approach is to incrementally increase the injection volume (e.g., starting at 5 µL and doubling it) while monitoring the peak shape and the resolution of the critical peak pair in your separation. If peak broadening becomes excessive or resolution is lost, you have reached the upper limit for your specific conditions.
Troubleshooting Guide
This guide addresses common chromatographic problems where injection volume is a potential root cause.
| Problem | Potential Cause Related to Injection Volume | Recommended Solution(s) |
| Broad, Symmetrical Peaks | Volume Overload: The injection volume is too large for the column's capacity, causing the initial sample band to be too wide.[4] | 1. Reduce the injection volume incrementally (e.g., by 50%). 2. If sensitivity is an issue, consider concentrating the sample to allow for a smaller injection volume. |
| Peak Fronting ("Shark-Fin" Shape) | Mass Overload: The amount of this compound injected is saturating the stationary phase.[5][6] Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase, causing the analyte to move too quickly at the column inlet.[5] | 1. Dilute the sample and reinject. 2. Reduce the injection volume.[7] 3. Ensure the sample solvent is the same as, or weaker than, the mobile phase. |
| Peak Tailing | Mass Overload (less common): Can sometimes manifest as tailing, especially with ionizable compounds.[6] Volume Overload: An excessively large injection volume can sometimes lead to tailing peaks.[4] | 1. Reduce the injection mass by either diluting the sample or reducing the injection volume. 2. Confirm that the peak shape improves with a smaller injection. |
| Poor Resolution | Excessive Peak Broadening: As the injection volume increases, peaks widen, which can cause them to merge with adjacent peaks.[3] | 1. Decrease the injection volume to sharpen the peaks. 2. Re-evaluate the trade-off between sensitivity and resolution for your analysis. |
| Inconsistent Peak Areas | Injector Reproducibility: Injecting volumes at the very low or high end of the autosampler's specified range can lead to poor precision. | 1. Ensure the injection volume is well within the autosampler's optimal working range. 2. If injecting very small volumes, consider diluting the sample to inject a larger, more reproducible volume. |
Experimental Protocols
Protocol 1: Standard HPLC Method for Prednisolone Analysis
This protocol is a representative method for the analysis of Prednisolone, which can be adapted for this compound.
| Parameter | Specification | Notes |
| HPLC System | Quaternary Pump, Autosampler, UV/PDA Detector | Standard analytical HPLC system. |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size | A common reverse-phase column suitable for steroid analysis.[1][2] |
| Mobile Phase | Methanol : Water (58:42, v/v) | Use HPLC-grade solvents. The mobile phase should be filtered and degassed.[1][2] |
| Flow Rate | 1.0 mL/min | --- |
| Column Temp. | Ambient or 25 °C | --- |
| Detection | UV at 254 nm | Prednisolone has a strong absorbance at this wavelength.[1][2] |
| Injection Vol. | 20 µL (starting point) | This volume should be optimized for your specific sample concentration and system. |
| Sample Prep. | Dissolve standard and samples in the mobile phase. | Prednisolone is soluble in methanol.[8] Using the mobile phase as the diluent prevents solvent mismatch effects.[9] |
Protocol 2: Injection Volume Optimization Study
This study determines the maximum injection volume that can be used without compromising chromatographic performance.
-
Prepare Sample: Prepare a solution of this compound at a concentration representative of your typical samples.
-
Initial Injection: Start with a small injection volume that provides a detectable but small peak (e.g., 2 µL).
-
Incremental Injections: Make a series of injections, doubling the volume each time (e.g., 2, 4, 8, 16, 32 µL).
-
Monitor Performance: For each injection, record the following metrics:
-
Peak Area
-
Peak Height
-
Peak Asymmetry (Tailing Factor)
-
Resolution between this compound and the nearest impurity.
-
Theoretical Plates (Efficiency)
-
-
Analyze Data: Plot the performance metrics against the injection volume. Identify the point where performance drops significantly (e.g., asymmetry exceeds 1.5, resolution drops below a critical value like 2.0, or efficiency decreases sharply). The optimal injection volume will be at or below this point.
Data Presentation
Table 1: Effect of Injection Volume on Chromatographic Performance (Hypothetical Data)
This table illustrates the typical impact of increasing injection volume on key parameters for a this compound sample.
| Injection Volume (µL) | Peak Area | Peak Height | Theoretical Plates | Asymmetry Factor | Resolution (from nearest peak) |
| 5 | 150,000 | 25,000 | 9,500 | 1.05 | 3.5 |
| 10 | 305,000 | 48,000 | 9,100 | 1.10 | 3.1 |
| 20 | 615,000 | 85,000 | 8,200 | 1.25 | 2.6 |
| 40 | 1,250,000 | 140,000 | 6,500 | 1.60 | 1.9 |
| 80 | 2,400,000 | 210,000 | 4,100 | 2.10 (Fronting) | 1.2 |
Notice how with larger volumes (40-80 µL), the theoretical plates and resolution decrease significantly while the asymmetry factor increases, indicating overload.
Visualizations
Caption: Troubleshooting workflow for HPLC issues related to injection volume.
Caption: Relationship between increased injection volume and its effects.
References
- 1. amecj.com [amecj.com]
- 2. Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method [amecj.com]
- 3. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. mastelf.com [mastelf.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
Addressing high background in Prednisolone pivalate immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Prednisolone (B192156) pivalate (B1233124) immunoassays, with a focus on resolving high background signals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background in a prednisolone pivalate immunoassay?
High background in a this compound immunoassay is most frequently caused by non-specific binding of the antibody or the enzyme-conjugated antigen to the microplate wells.[1][2] This can be exacerbated by several factors, including insufficient blocking, inadequate washing, or suboptimal antibody concentrations.
Q2: How does a competitive ELISA for this compound work?
In a competitive ELISA for a small molecule like this compound, a known amount of enzyme-labeled this compound competes with the this compound in the sample for a limited number of primary antibody binding sites, which are typically coated on the microplate. The signal generated is inversely proportional to the amount of this compound in the sample. High concentrations of the target analyte in the sample result in a low signal, and low concentrations produce a high signal.
Q3: Can cross-reactivity with other steroids cause high background?
Cross-reactivity with other structurally similar steroids can lead to inaccurate results, but it doesn't typically manifest as a uniform high background across the entire plate. Instead, it can cause falsely elevated or reduced readings for specific samples.[3][4] For instance, prednisolone has been shown to cross-react with cortisol immunoassays.[4] It is crucial to check the antibody's cross-reactivity profile.[1]
Q4: What are "matrix effects" and can they contribute to high background?
Matrix effects occur when components in the sample (e.g., serum, plasma) interfere with the antibody-antigen binding.[5][6] These effects can sometimes contribute to high background noise.[6][7] To mitigate this, it is recommended to dilute the samples or to prepare the standard curve in a matrix similar to the samples.[5][6]
Troubleshooting High Background
High background can obscure results and reduce the sensitivity and accuracy of your immunoassay.[8] The following guide provides a systematic approach to identifying and resolving the root cause of high background in your this compound immunoassay.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high background.
Step 1: Review Assay Protocol and Reagent Preparation
Before making significant changes, carefully review your experimental protocol and reagent preparation. Simple errors are a common source of assay problems.
| Potential Issue | Recommendation |
| Incorrect Reagent Dilutions | Double-check all calculations and ensure accurate dilutions of antibodies, conjugates, standards, and samples. |
| Improper Reagent Handling | Ensure reagents are brought to room temperature before use and are mixed thoroughly but gently to avoid foaming. |
| Contaminated Buffers or Reagents | Prepare fresh buffers for each assay.[7][9] Ensure that stock solutions are not contaminated. |
| Expired Reagents | Check the expiration dates on all kit components and reagents. |
Step 2: Optimize the Blocking Step
Insufficient blocking is a primary cause of high background, as it leaves unoccupied sites on the microplate for non-specific binding.[2]
| Parameter | Recommendation |
| Blocking Buffer Composition | If using Bovine Serum Albumin (BSA), try increasing the concentration (e.g., from 1% to 3%). Consider switching to a different blocking agent like non-fat dry milk (NFDM) or a commercial blocking buffer.[10] For small molecule assays, non-mammalian protein-based blockers can be effective.[10] |
| Incubation Time and Temperature | Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). |
| Inclusion of Detergents | Adding a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer can help reduce non-specific binding.[7] |
Step 3: Optimize Washing Steps
Inadequate washing can leave unbound antibodies or enzyme conjugates in the wells, leading to a high background signal.[9]
| Parameter | Recommendation |
| Number of Washes | Increase the number of wash cycles (e.g., from 3 to 5). |
| Soaking Time | Introduce a short soaking step (30-60 seconds) with the wash buffer during each wash cycle.[11] |
| Wash Buffer Composition | Ensure your wash buffer contains a detergent like Tween-20 (typically 0.05%). Increasing the detergent concentration slightly may help. |
| Washing Technique | Ensure complete aspiration of the well contents after each wash. Residual wash buffer can dilute subsequent reagents. |
Step 4: Titrate Antibody and Conjugate Concentrations
Using too high a concentration of the primary antibody or the enzyme-labeled antigen can lead to increased non-specific binding and high background.
| Reagent | Recommendation |
| Primary Antibody | Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Enzyme-Labeled Antigen | Titrate the enzyme conjugate to find the lowest concentration that still provides an adequate signal. |
Experimental Protocols
Protocol 1: Optimization of Blocking Buffer
This protocol outlines a method for testing different blocking agents to minimize background signal.
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antibody according to your standard protocol. Wash the wells three times with wash buffer.
-
Blocking: Prepare different blocking solutions to be tested:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% Non-Fat Dry Milk (NFDM) in PBS
-
Commercial protein-free blocker
-
-
Add 200 µL of each blocking solution to different sets of wells. Include a "no blocking" control. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Conjugate Addition: Add the enzyme-labeled this compound conjugate (at a standard concentration) to all wells. Incubate according to your protocol.
-
Washing: Wash the wells five times with wash buffer.
-
Substrate Addition: Add the substrate solution and incubate for the recommended time.
-
Stop and Read: Add the stop solution and read the absorbance at the appropriate wavelength.
-
Analysis: Compare the background signal (absorbance) in the wells treated with different blocking buffers. The optimal blocker will yield the lowest background without significantly compromising the maximum signal (which would be tested in a separate experiment with standards).
Protocol 2: Checkerboard Titration of Antibody and Conjugate
This protocol is used to determine the optimal concentrations of the capture antibody and the enzyme-labeled antigen.
-
Antibody Coating: Prepare serial dilutions of the capture antibody in coating buffer. Coat the columns of a 96-well plate with the different antibody concentrations. Incubate and wash.
-
Blocking: Block the entire plate with the optimized blocking buffer from Protocol 1. Incubate and wash.
-
Conjugate Addition: Prepare serial dilutions of the enzyme-labeled this compound conjugate. Add these dilutions to the rows of the plate.
-
Incubation and Washing: Incubate according to your protocol, then wash the plate thoroughly.
-
Substrate Addition, Stop, and Read: Complete the assay as per your standard protocol.
-
Analysis: The optimal combination of antibody and conjugate concentrations will provide a low background signal in the absence of free antigen and a robust signal change in the presence of the standard curve.
Visualizing a Competitive Immunoassay
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 6. arp1.com [arp1.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. mybiosource.com [mybiosource.com]
- 9. mybiosource.com [mybiosource.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Mitigating Off-Target Effects of Prednisolone Pivalate in Cellular Models
Disclaimer: Information specific to Prednisolone (B192156) pivalate (B1233124) is limited in the available scientific literature. This guide is based on data for its active metabolite, Prednisolone. The pivalate ester enhances lipophilicity, which may influence cellular uptake and potency, but the core intracellular mechanisms and off-target profiles are expected to be highly similar.[1][2][3] Researchers should consider this when designing and interpreting their experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Prednisolone pivalate in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Prednisolone?
A1: Prednisolone's on-target effects are mediated by its binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression. This results in potent anti-inflammatory and immunosuppressive responses.[4] The GR-ligand complex can increase the production of anti-inflammatory proteins and decrease the synthesis of pro-inflammatory proteins like cytokines and chemokines.[5]
Off-target effects are diverse and often dose-dependent.[6] They can include:
-
Metabolic Dysregulation: Alterations in glucose and lipid metabolism.[7][8]
-
Cytotoxicity and Apoptosis: At higher concentrations, prednisolone can induce cell death.[9][10][11]
-
Cell Proliferation Changes: Inhibition of proliferation in some cell types.[10]
-
Unintended Gene Expression: Regulation of genes not directly involved in the desired therapeutic effect.[7][12][13]
Q2: How do I select an appropriate starting concentration for my experiments to minimize off-target effects?
A2: Start by performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired on-target effect. Simultaneously, conduct a cytotoxicity assay (e.g., MTT or LDH release) to determine the CC50 (half-maximal cytotoxic concentration). The optimal concentration range will be where on-target effects are maximized with minimal cytotoxicity. It is crucial to use the lowest effective concentration to reduce the likelihood of off-target effects.[14]
Q3: My cells are showing high levels of apoptosis even at low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to this:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to glucocorticoid-induced apoptosis.
-
High GR Expression: Cells with high levels of glucocorticoid receptor (GR) expression may be more susceptible.
-
Off-Target Kinase Inhibition: At higher concentrations, glucocorticoids can have off-target effects on various signaling pathways that could lead to apoptosis.
-
Experimental Conditions: Factors like cell density and media composition can influence cellular responses.
Q4: How can I confirm that an observed effect is truly "off-target" and not just an undesirable on-target effect?
A4: The most effective method is to use a glucocorticoid receptor (GR) antagonist, such as RU-486 (Mifepristone).[15][16] If co-treatment with the GR antagonist reverses the observed effect, it is likely a GR-mediated (on-target) event. If the effect persists, it is likely off-target.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed in Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Significant cell death at expected therapeutic concentrations. | 1. Concentration is too high for the specific cell line. 2. Cell line is highly sensitive to glucocorticoids. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve with a wider range of concentrations to identify a non-toxic window. 2. Consider using a different, less sensitive cell line if appropriate for the research question. 3. Ensure the final solvent concentration is below 0.5% and include a vehicle-only control. |
| Apoptosis is observed, but it is unclear if it is an on-target or off-target effect. | The apoptotic pathway may be triggered by either GR-mediated or non-GR-mediated mechanisms. | 1. Co-treat with a GR antagonist (e.g., RU-486). If apoptosis is rescued, it is an on-target effect. 2. Perform mechanistic studies, such as a Caspase-3 activity assay or mitochondrial membrane potential assay, to identify the apoptotic pathway involved. |
Guide 2: Inconsistent or Unexpected Gene Expression Results
| Problem | Possible Cause | Troubleshooting Steps |
| On-target gene expression is lower than expected. | 1. Low GR expression in the cell line. 2. Suboptimal concentration or incubation time. 3. Degradation of this compound. | 1. Verify GR expression levels using qPCR or Western blot. 2. Optimize concentration and incubation time with a time-course experiment (e.g., 4, 8, 12, 24 hours). 3. Prepare fresh stock solutions and handle them properly. |
| Unexpected changes in the expression of off-target genes. | 1. Concentration of this compound is in the off-target range. 2. The gene is indirectly regulated by a GR-mediated pathway. | 1. Lower the concentration of this compound. 2. Use a GR antagonist to determine if the regulation is GR-dependent. 3. Investigate upstream signaling pathways that may be affected. |
Guide 3: GR Antagonist Fails to Mitigate an Undesired Effect
| Problem | Possible Cause | Troubleshooting Steps |
| Co-treatment with RU-486 does not reverse the off-target effect. | 1. The effect is genuinely off-target and not mediated by the GR. 2. The concentration of the antagonist is insufficient to block the agonist effect. 3. The off-target effect is mediated by a non-genomic mechanism that is not blocked by RU-486.[17] | 1. Investigate alternative signaling pathways that may be involved. 2. Perform a dose-response with the antagonist to ensure complete GR blockade. 3. Consider alternative mitigation strategies, such as using inhibitors for other suspected pathways. |
Quantitative Data Summary
Table 1: Cytotoxicity of Prednisolone in Different Cell Lines
| Cell Line | Assay | IC50 / LC50 | Incubation Time | Reference |
| Normal Human Lymphocytes | Cytotoxicity Assay | Significant inhibition at 10⁻⁷ M | Not specified | [9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytotoxicity Assay | 88% reduction in cytotoxicity at 50 µM | 30 minutes | [10] |
Table 2: Prednisolone-Induced Off-Target Gene Expression in Mouse Liver
| Gene | Biological Process | Fold Change (Prednisolone vs. Vehicle) | Reference |
| Il6r | Immune/Inflammatory Response | -1.3 | [7] |
| Cxcl12 | Immune/Inflammatory Response | -1.5 | [7] |
| Cdkn1a | Cell Cycle | 2.1 | [7] |
| Tat | Gluconeogenesis | 3.0 | [7] |
| Pck1 | Gluconeogenesis | 2.3 | [7] |
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay (Colorimetric)
This protocol is to quantify apoptosis by measuring the activity of caspase-3.
Methodology:
-
Cell Preparation:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound and/or a GR antagonist for the desired time.
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Lysis:
-
Centrifuge the plate and remove the supernatant.
-
Wash cells with ice-cold PBS.
-
Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase-3 Assay:
-
Centrifuge the lysate at 10,000 x g for 1 minute.
-
Transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
Prepare a reaction mix containing 2x reaction buffer and 10 mM DTT.
-
Add 50 µL of the reaction buffer to each well.
-
Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours.
-
-
Data Analysis:
-
Measure absorbance at 400-405 nm using a microplate reader.
-
Subtract the background reading (lysis buffer and substrate only) from all samples.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
-
Protocol 2: Quantitative PCR (qPCR) for Off-Target Gene Expression
This protocol is for measuring changes in the expression of potential off-target genes.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a qPCR master mix with a fluorescent dye (e.g., SYBR Green), forward and reverse primers for the gene of interest (e.g., Il6r, Cxcl12) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the Ct values for each gene.
-
Calculate the ΔCt by subtracting the Ct of the housekeeping gene from the Ct of the target gene.
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group.
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Mandatory Visualizations
Caption: Glucocorticoid Receptor signaling pathway and points of off-target gene regulation.
Caption: Experimental workflow for assessing and mitigating off-target effects.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Prednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]
- 2. The Differences Between Prednisone and Prednisolone [verywellhealth.com]
- 3. drugs.com [drugs.com]
- 4. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Corticosteroid - Wikipedia [en.wikipedia.org]
- 6. Side effects of prednisolone tablets and liquid - NHS [nhs.uk]
- 7. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of gene signatures for prednisolone-induced metabolic dysfunction in collagen-induced arthritic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressive effect of prednisolone on cytotoxicity of lymphocytes from normal persons against T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jige.uobaghdad.edu.iq [jige.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Prednisolone-induced changes in gene-expression profiles in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are GR antagonists and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Study: Prednisolone Pivalate vs. Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic glucocorticoids, both prednisolone (B192156) and dexamethasone (B1670325) are widely utilized for their potent anti-inflammatory and immunosuppressive properties. While both exert their effects through the glucocorticoid receptor (GR), their molecular structures and resulting potencies can lead to differential effects in vitro. This guide provides a comparative analysis of their in vitro performance, supported by experimental data, to aid researchers in selecting the appropriate agent for their studies.
It is important to note that while the focus of this guide is on Prednisolone Pivalate (B1233124), the available in vitro comparative data predominantly features Prednisolone. Prednisolone pivalate is an ester of prednisolone, and its in vitro activity is expected to be mediated by the parent compound, prednisolone. Therefore, data for prednisolone is used as a surrogate in this comparison, a limitation that should be considered in experimental design.
Mechanism of Action: A Shared Pathway
Both prednisolone and dexamethasone, being synthetic glucocorticoids, share a common mechanism of action.[1][2] They passively diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor (GR).[3] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[3][4]
Once in the nucleus, the activated GR-ligand complex can modulate gene expression in two primary ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of anti-inflammatory genes.[5]
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes, including those for cytokines and chemokines.[6]
This genomic mechanism underlies the broad anti-inflammatory and immunosuppressive effects observed with both compounds.[6]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes key quantitative data from in vitro studies comparing the activity of prednisolone and dexamethasone.
| Parameter | Prednisolone | Dexamethasone | Cell Type/System | Key Findings |
| Antileukemic Activity (LC50) | Median: 3.50 µM | Median: 0.20 µM | Childhood Acute Lymphoblastic Leukemia (ALL) cells | Dexamethasone phosphate (B84403) demonstrates a median 16-fold higher in vitro antileukemic activity compared to prednisolone phosphate.[7] |
| Cytotoxicity (LC50) | Median: 43.5 nmol/L | Median: 7.5 nmol/L | B-lineage Acute Lymphoblastic Leukemia (ALL) cells | On a molar basis, dexamethasone is approximately five to six times more cytotoxic than prednisolone in a bone marrow-derived microenvironment. |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vitro Antileukemic Activity Assay (MTT Assay)
This protocol is based on methodologies used to assess the cytotoxic effects of glucocorticoids on leukemia cells.[7]
-
Cell Culture: Isolate leukemic cells from patient samples or use an established leukemic cell line. Culture the cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: Prepare stock solutions of this compound and Dexamethasone in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Cell Seeding: Seed the leukemic cells in 96-well microculture plates at a predetermined density.
-
Drug Treatment: Add the various concentrations of this compound and Dexamethasone to the wells. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the LC50 (lethal concentration for 50% of cells) for each drug by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Cytokine Expression Analysis (qPCR)
This protocol outlines a general method for assessing the effect of glucocorticoids on the expression of inflammatory cytokines.
-
Cell Culture and Stimulation: Culture an appropriate cell type (e.g., peripheral blood mononuclear cells, macrophages, or endothelial cells). Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or a pro-inflammatory cytokine like TNF-α) in the presence or absence of varying concentrations of this compound or Dexamethasone.
-
RNA Extraction: After the desired incubation period, lyse the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target cytokine genes (e.g., IL-6, TNF-α) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the untreated, stimulated control.
Conclusion
The in vitro data strongly suggests that dexamethasone is a more potent glucocorticoid than prednisolone on a molar basis, exhibiting greater cytotoxicity towards leukemic cells. While direct comparative in vitro studies on this compound are scarce, its activity is expected to be comparable to that of prednisolone. The choice between these two glucocorticoids for in vitro research should be guided by the specific requirements of the experimental system, including the desired potency and the cellular context being investigated. The provided protocols and diagrams offer a foundational framework for designing and interpreting such comparative studies.
References
- 1. Prednisolone : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo availability of commercial prednisone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cytotoxicity of dexamethasone and prednisolone in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating HPLC Methods for Prednisolone Esters
For researchers, scientists, and drug development professionals, establishing a robust stability-indicating analytical method is paramount for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative analysis of two validated High-Performance Liquid Chromatography (HPLC) methods suitable for the stability testing of Prednisolone (B192156) Pivalate (B1233124) and related esters. The information herein is based on established methodologies for similar prednisolone derivatives, offering a strong foundation for adaptation and validation for Prednisolone Pivalate.
This guide presents a detailed comparison of two distinct reversed-phase HPLC (RP-HPLC) methods, summarizing their chromatographic conditions and validation parameters. Furthermore, it outlines the necessary experimental protocols for method validation and forced degradation studies, crucial steps in developing a stability-indicating assay in line with International Council for Harmonisation (ICH) guidelines.
Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method depends on various factors, including the desired run time, resolution of degradation products, and the specific instrumentation available. Below is a summary of two methods adapted from published literature for prednisolone and its acetate (B1210297) ester, which are structurally similar to this compound and provide a relevant comparison.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Methanol (B129727):Water (58:42 v/v)[1] | A: Acetonitrile (B52724)/Tetrahydrofuran/Water (15:10:75 v/v/v)B: Acetonitrile/Water (80:20 v/v)[2][3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min (may vary) |
| Detection Wavelength | 254 nm[1] | 254 nm[2][3] |
| Column Temperature | Ambient (e.g., 25 °C) | 45 °C |
| Injection Volume | 20 µL[1] | 10 µL |
| Run Time | Approx. 10 minutes | Approx. 20 minutes[2] |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Linearity (Concentration Range) | 0.1 - 2 mg/L[1] | 0.2 - 600 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999[4] |
| Accuracy (% Recovery) | > 95%[1] | 99.1% (for assay)[4] |
| Precision (% RSD) | < 5%[1] | < 1% |
| Limit of Detection (LOD) | 0.029 mg/L[1] | 0.017% w/w[4] |
| Limit of Quantitation (LOQ) | 0.098 mg/L[1] | 0.05% w/w[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of these analytical methods.
Method 1: Isocratic RP-HPLC
This method offers a simpler and faster analysis, suitable for routine quality control.
1. Preparation of Mobile Phase:
-
Mix methanol and HPLC-grade water in a 58:42 volume/volume ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 2 mg/L).[1]
3. Sample Preparation:
-
For a drug product, accurately weigh and transfer a portion of the sample equivalent to a target concentration of this compound into a volumetric flask.
-
Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Analysis:
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the standard and sample solutions.
-
Monitor the effluent at a wavelength of 254 nm.
Method 2: Gradient RP-HPLC
This gradient method provides enhanced separation for complex mixtures of the drug and its degradation products.[2][3]
1. Preparation of Mobile Phases:
-
Mobile Phase A: Mix acetonitrile, tetrahydrofuran, and water in a 15:10:75 (v/v/v) ratio.
-
Mobile Phase B: Mix acetonitrile and water in an 80:20 (v/v) ratio.
-
Degas both mobile phases before use.
2. Standard and Sample Preparation:
-
Prepare standard and sample solutions as described for Method 1, using Mobile Phase A as the diluent.
3. Chromatographic Analysis:
-
Equilibrate the C18 column with an initial mobile phase composition.
-
A representative gradient program could be:
-
0-15 min: 100% Mobile Phase A
-
15-20 min: Linearly ramp to 100% Mobile Phase B
-
20-25 min: Hold at 100% Mobile Phase B
-
25-30 min: Return to 100% Mobile Phase A and re-equilibrate.
-
-
Set the flow rate and detection wavelength as specified in Table 1.
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies must be performed according to ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
1. Acid Hydrolysis:
-
Dissolve the drug substance in a suitable solvent and add 0.1 N HCl.
-
Heat the solution (e.g., at 60-80°C) for a specified period.
-
Neutralize the solution with 0.1 N NaOH before dilution and analysis.
2. Base Hydrolysis:
-
Dissolve the drug substance in a suitable solvent and add 0.1 N NaOH.
-
Keep the solution at room temperature or heat gently for a specified time.
-
Neutralize with 0.1 N HCl before analysis.
3. Oxidative Degradation:
-
Dissolve the drug substance in a suitable solvent and add 3-30% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for a defined period.
4. Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.
-
Dissolve the stressed sample in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples, ensuring they are protected from light during analysis.
Visualizing the Workflow
To better understand the logical flow of validating a stability-indicating HPLC method, the following diagrams are provided.
Caption: Workflow for HPLC Method Validation.
Caption: Forced Degradation Study Workflow.
References
- 1. amecj.com [amecj.com]
- 2. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. HPLC Method for Analysis of Prednisolone on Newcrom CN2 Column | SIELC Technologies [sielc.com]
A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Prednisolone Pivalate
In the landscape of pharmaceutical development and quality control, the ability to obtain consistent and reproducible analytical results across different laboratories is paramount. This guide provides a comprehensive overview of the cross-validation of analytical methods for Prednisolone pivalate (B1233124), a potent corticosteroid. It is intended for researchers, scientists, and drug development professionals to ensure the reliability and consistency of their analytical data when transferring methods between facilities.
Prednisolone pivalate is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. Accurate and precise quantification of this active pharmaceutical ingredient (API) in drug products is crucial for ensuring product quality and patient safety. When an analytical method is transferred from a development lab to a quality control lab, or between different contract research organizations, a cross-validation study is essential to verify that the receiving laboratory can perform the method with a comparable level of accuracy, precision, and robustness.[1][2]
Principles of Analytical Method Cross-Validation
An analytical method transfer involves a documented process that qualifies a laboratory (the receiving unit) to use an analytical test procedure that originated in another laboratory (the sending unit).[2] The primary objective is to demonstrate the equivalence between the analytical results obtained from both laboratories.[1] Cross-validation typically involves the analysis of the same set of samples by both the sending and receiving laboratories.[2] The acceptance criteria for the cross-validation are pre-defined and are based on the validation data of the method.
A successful method transfer requires clear and detailed communication between the laboratories, a comprehensive transfer plan, and a thorough understanding of the analytical procedure.[2] Differences in instrumentation, reagents, and analyst techniques can all contribute to variability in results, making a formal cross-validation process critical.
Experimental Workflow for Method Cross-Validation
The process of cross-validating an analytical method between two laboratories follows a structured workflow to ensure that all aspects of the method's performance are evaluated. This workflow is designed to identify any potential discrepancies in the execution of the method and to ensure that the receiving laboratory can achieve the expected performance.
Caption: Workflow for inter-laboratory analytical method cross-validation.
Hypothetical Cross-Validation of an RP-HPLC Method for this compound
This section presents a hypothetical comparison of results for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound, cross-validated between a sending laboratory (Lab A) and a receiving laboratory (Lab B).
Experimental Protocol: RP-HPLC Method for this compound
This protocol is based on established methods for the analysis of Prednisolone and its esters.[3][4][5]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of methanol (B129727) and water in a 60:40 v/v ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 246 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The drug product is appropriately dissolved and diluted in the mobile phase to a concentration within the calibration range.
Data Comparison Tables
The following tables summarize the hypothetical results obtained by Lab A and Lab B for the key validation parameters.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Lab A Results | Lab B Results |
| Tailing Factor | ≤ 2.0 | 1.15 | 1.20 |
| Theoretical Plates | ≥ 2000 | 3100 | 2950 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% | 0.7% |
Table 2: Linearity
| Parameter | Acceptance Criteria | Lab A Results | Lab B Results |
| Concentration Range | - | 10 - 150 µg/mL | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 | 0.9992 |
| Y-intercept | Report | y = 12345x + 567 | y = 12400x + 610 |
Table 3: Precision
| Parameter | Acceptance Criteria | Lab A Results (%RSD) | Lab B Results (%RSD) |
| Repeatability (n=6) | ≤ 2.0% | 0.8% | 1.1% |
| Intermediate Precision (n=6) | ≤ 2.0% | 1.2% | 1.5% |
Table 4: Accuracy (Recovery)
| Spiked Level | Acceptance Criteria | Lab A Results (% Recovery) | Lab B Results (% Recovery) |
| 80% | 98.0 - 102.0% | 100.5% | 99.8% |
| 100% | 98.0 - 102.0% | 101.2% | 100.7% |
| 120% | 98.0 - 102.0% | 99.7% | 101.5% |
Glucocorticoid Receptor Signaling Pathway
Prednisolone, the active metabolite of this compound, exerts its effects by binding to the glucocorticoid receptor (GR). Understanding this signaling pathway is crucial for researchers in drug development.
Caption: Simplified glucocorticoid receptor signaling pathway.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the consistency and reliability of data across different laboratories. The hypothetical data presented in this guide illustrates a successful transfer of an RP-HPLC method for this compound, with both Lab A and Lab B meeting all pre-defined acceptance criteria for system suitability, linearity, precision, and accuracy. By following a structured protocol and establishing clear acceptance criteria, pharmaceutical companies can ensure the seamless transfer of analytical methods, thereby maintaining product quality and regulatory compliance.
References
A Head-to-Head Comparison of Prednisolone Pivalate and Hydrocortisone Efficacy
In the landscape of topical corticosteroid research and development, a nuanced understanding of the comparative efficacy of different agents is paramount. This guide provides a detailed head-to-head comparison of Prednisolone (B192156) Pivalate (B1233124) and Hydrocortisone (B1673445), focusing on their anti-inflammatory potency, receptor binding affinity, and the experimental methodologies used to evaluate these parameters. This objective analysis, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel dermatological therapies.
Executive Summary
Prednisolone pivalate, a synthetic corticosteroid, generally exhibits a higher anti-inflammatory potency compared to hydrocortisone, the naturally occurring glucocorticoid. This heightened efficacy is attributed to structural modifications that enhance its affinity for the glucocorticoid receptor and prolong its local action. While direct comparative clinical data for this compound is limited in publicly accessible literature, data from its close structural analog, tixocortol (B133387) pivalate, and the parent compound, prednisolone, consistently demonstrate superior or comparable topical anti-inflammatory activity with potentially reduced systemic effects when compared to hydrocortisone.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key quantitative parameters comparing the efficacy of this compound (with data from its analogue tixocortol pivalate as a proxy where necessary) and hydrocortisone.
| Parameter | This compound (as Tixocortol Pivalate) | Hydrocortisone | Reference |
| Relative Glucocorticoid Receptor (GR) Binding Affinity (vs. Dexamethasone (B1670325) = 1) | 0.16 | 0.20 | [1][2] |
| Topical Anti-inflammatory Activity | Equal to or greater than hydrocortisone acetate (B1210297). | Standard | [1][3] |
| Systemic Activity (Oral/Subcutaneous) | 60 to 300 times less active than hydrocortisone acetate. | Standard | [1] |
| Parameter | Prednisolone | Hydrocortisone | Reference |
| Relative Anti-inflammatory Potency (Systemic) | 4 | 1 | [4] |
| Equivalent Anti-inflammatory Dose (mg) | 5 | 20 | [4] |
| Mineralocorticoid Activity Ratio | 0.8 | 1 | [4] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and hydrocortisone exert their anti-inflammatory effects by acting as agonists for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1] Upon entering the target cell, the corticosteroid binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated steroid-receptor complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins (transactivation) and the downregulation of pro-inflammatory mediators such as cytokines and chemokines (transrepression).
Experimental Protocols
A comprehensive evaluation of topical corticosteroid efficacy relies on standardized in vivo and in vitro assays. The following are detailed methodologies for key experiments cited in the comparison of glucocorticoids.
Vasoconstrictor Assay
The vasoconstrictor assay is a widely used in vivo method to determine the bio-potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) is directly proportional to the potency of the steroid.[5]
Objective: To assess and compare the topical anti-inflammatory potency of this compound and hydrocortisone by measuring their ability to induce vasoconstriction in human skin.
Methodology:
-
Subject Selection: Healthy volunteers with no history of skin diseases and normal skin on the forearms are enrolled.
-
Test Site Application: A series of small, defined areas (e.g., 1 cm²) are marked on the volar aspect of the forearms.
-
Product Application: A standardized amount of the test formulations (this compound and hydrocortisone creams/ointments at various concentrations) and a vehicle control are applied to the designated sites.
-
Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6-16 hours) to enhance drug penetration.
-
Assessment: After removal of the dressing and cleaning of the skin, the degree of vasoconstriction (blanching) is assessed at predetermined time points (e.g., 2, 6, and 24 hours post-removal).
-
Scoring: The intensity of blanching is graded visually by trained observers using a standardized scale (e.g., 0 = no blanching, 4 = maximal blanching). A chromameter can also be used for objective colorimetric measurement.
-
Data Analysis: The mean vasoconstriction scores for each product at each time point are calculated and statistically compared to determine relative potency.
Glucocorticoid Receptor (GR) Binding Affinity Assay
This in vitro assay determines the affinity of a corticosteroid for the glucocorticoid receptor, which is a key determinant of its intrinsic potency.[6]
Objective: To quantify and compare the binding affinities of this compound and hydrocortisone to the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: A source of glucocorticoid receptors is prepared, typically from cytosolic extracts of cultured cells (e.g., human keratinocytes) or tissues known to express high levels of the receptor.
-
Radioligand: A radiolabeled glucocorticoid with high affinity for the GR (e.g., [³H]-dexamethasone) is used as a tracer.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (this compound and hydrocortisone).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation. The relative binding affinity (RBA) is often expressed as a percentage of the binding affinity of a reference steroid, such as dexamethasone.
Conclusion
The available evidence, including data from the closely related compound tixocortol pivalate, suggests that this compound possesses a more potent topical anti-inflammatory effect compared to hydrocortisone, with the added advantage of potentially lower systemic absorption and side effects. The higher potency is likely attributable to its favorable interaction with the glucocorticoid receptor and its pharmacokinetic profile within the skin. For drug development professionals, these characteristics position this compound as a promising candidate for the treatment of a variety of inflammatory dermatoses where a potent yet safe topical corticosteroid is required. Further direct comparative studies are warranted to fully elucidate the clinical efficacy and safety profile of this compound relative to hydrocortisone and other topical corticosteroids.
References
- 1. benchchem.com [benchchem.com]
- 2. Affinity of tixocortol pivalate (JO 1016), tixocortol, cortisol acetate and cortisol for dexamethasone receptors of mouse thymus cells and rat renomedullary interstitial cells in culture. Correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tixocortol pivalate, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. primarycarenotebook.com [primarycarenotebook.com]
- 5. sonoranhealth.org [sonoranhealth.org]
- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prednisolone Pivalate and Methylprednisolone Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the steroidal anti-inflammatory agents Prednisolone (B192156) pivalate (B1233124) and methylprednisolone (B1676475), focusing on their relative potencies supported by available experimental data. This document is intended to assist researchers and professionals in drug development in understanding the pharmacological characteristics of these two corticosteroids.
Introduction
Prednisolone and methylprednisolone are synthetic glucocorticoids widely used for their potent anti-inflammatory and immunosuppressive properties.[1][2] Their mechanism of action is primarily mediated through binding to the glucocorticoid receptor (GR), which leads to the modulation of gene expression, ultimately suppressing inflammatory responses.[3] While both compounds are derivatives of prednisolone, structural modifications influence their pharmacokinetic and pharmacodynamic profiles, including their binding affinity for the GR and overall anti-inflammatory potency. Prednisolone pivalate is an ester prodrug of prednisolone, designed to alter its absorption and duration of action. Methylprednisolone is a methylated derivative of prednisolone.[4]
Relative Potency and Clinical Equivalence
Clinically, methylprednisolone is considered to be slightly more potent than prednisolone. The generally accepted equivalent anti-inflammatory dose is 4 mg of methylprednisolone to 5 mg of prednisolone.[5][6] This suggests that methylprednisolone has approximately 1.25 times the potency of prednisolone.[7] Information regarding the specific potency of the pivalate ester of prednisolone is less direct in comparative studies. However, its activity is intrinsically linked to the parent compound, prednisolone.
Quantitative Analysis of Potency
The potency of corticosteroids can be assessed through various in vitro and in vivo assays. Key parameters include binding affinity to the glucocorticoid receptor (Ki or IC50 values), and functional assays that measure anti-inflammatory effects (EC50 or IC50 for inhibition of inflammatory mediators) and vasoconstrictor potency (ED50).
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Prednisolone | Human GR | Radioligand Binding Assay | 125 | - | [8] |
| Methylprednisolone | Human GR | Not Specified | - | 21.5-69.1* | [9] |
| Dexamethasone (Reference) | Human GR | Radioligand Binding Assay | - | 2.8 | [10] |
*Note: The IC50 for methylprednisolone was determined in the context of immunosuppressive effects in renal transplant patients and may not directly reflect binding affinity.
Table 2: Anti-inflammatory Potency
| Compound | Assay | Cell/Tissue Type | Parameter | Value | Reference |
| Prednisolone | Inhibition of IL-6 production | Human Fibroblast-like Synoviocytes | IC50 | 0.7 x 10⁻⁷ M | [7] |
| Prednisolone | Inhibition of mixed lymphocyte reaction | Human Plasma | EC50 (free) | 10.0-12.4 ng/mL | [11] |
| Methylprednisolone | Inhibition of IL-17 secretion | Human PBMC & Synoviocyte Co-culture | Significant decrease at | 0.1 µg/mL | [8] |
| Dexamethasone (Reference) | Inhibition of IL-13 mRNA | Th2 cells | IC50 | Significantly lower than prednisolone | [12] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of both this compound and methylprednisolone are mediated through the glucocorticoid receptor signaling pathway.
References
- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prednisolone - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. e-jnc.org [e-jnc.org]
- 5. gpnotebook.com [gpnotebook.com]
- 6. nadf.us [nadf.us]
- 7. researchgate.net [researchgate.net]
- 8. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Prednisolone pharmacodynamics assessed by inhibition of the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
Predicting In Vivo Response to Prednisolone Pivalate: An In Vitro Model Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro models for predicting the in vivo response of Prednisolone pivalate (B1233124), a topical corticosteroid. By examining key performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to select and implement appropriate in vitro assays for the preclinical evaluation of topical corticosteroid potency and efficacy.
Introduction
Prednisolone pivalate is a synthetic glucocorticoid used topically for its anti-inflammatory and immunosuppressive effects. Predicting its in vivo efficacy through reliable in vitro models is crucial for efficient drug development and for reducing the reliance on animal testing. This guide focuses on the validation of two primary in vitro models: the Glucocorticoid Receptor (GR) Binding Assay and the Vasoconstrictor Assay, comparing their predictive value for the clinical response of this compound in conditions such as atopic dermatitis. As a benchmark, data for Hydrocortisone (B1673445), a widely used low-potency corticosteroid, is included for comparison.
Core Principles of In Vitro to In Vivo Correlation
The predictive power of an in vitro model hinges on its ability to replicate key aspects of the in vivo mechanism of action. For topical corticosteroids like this compound, this involves:
-
Receptor Affinity: The binding affinity to the glucocorticoid receptor (GR) is a primary determinant of a corticosteroid's intrinsic potency.[1]
-
Cellular Response: The ability to modulate inflammatory pathways in relevant cell types.
-
Skin Penetration and Bioavailability: The capacity of the drug to penetrate the stratum corneum and reach its target tissue in a biologically active form. The vasoconstrictor assay is a widely used method to assess this.[2][3]
Comparative Analysis of In Vitro Models
This section compares the Glucocorticoid Receptor Binding Assay and the Vasoconstrictor Assay in their ability to predict the in vivo anti-inflammatory response of topical corticosteroids.
Table 1: Comparison of In Vitro Model Performance
| In Vitro Model | Principle | Endpoint Measured | This compound (Predicted Potency) | Hydrocortisone (Potency) | Correlation with In Vivo Efficacy |
| Glucocorticoid Receptor (GR) Binding Assay | Competitive binding of the corticosteroid to the GR against a radiolabeled ligand. | Inhibition Constant (Ki) or Half-maximal Inhibitory Concentration (IC50). Lower values indicate higher affinity. | Data not available in searched results. | Kd: 17.5-24.6 nM[4]; IC50: 9.5-12.2 nM[5] | Generally good correlation with intrinsic potency.[6] |
| Vasoconstrictor Assay | Measurement of skin blanching (vasoconstriction) induced by the topical application of the corticosteroid. | Visual score or colorimetric measurement of skin pallor. | Data not available in searched results. | Significant vasoconstriction observed with 0.25% - 1.0% creams.[3][7] | Considered a reliable method for determining bioequivalence of topical corticosteroids.[2] |
Note: Specific quantitative data for this compound in these standardized assays were not available in the public domain search results. The predicted potency is based on its classification as a moderate-potency corticosteroid.
In Vivo Clinical Response
The clinical efficacy of topical corticosteroids is the ultimate benchmark for validating in vitro models. In atopic dermatitis, the SCORing Atopic Dermatitis (SCORAD) index is a widely used tool to assess disease severity.
Table 2: In Vivo Efficacy in Atopic Dermatitis
| Corticosteroid | Concentration | Study Population | Key Efficacy Endpoint (SCORAD Improvement) | Reference |
| This compound | 0.1% (as Clocortolone Pivalate) | Children and Adults with Atopic Dermatitis | Statistically significant superiority over placebo in improving objective and subjective rating parameters.[8] | [8] |
| Hydrocortisone | 0.1% (as Hydrocortisone Buteprate) | Adults with Atopic Dermatitis | Significant improvement in mean total lesion scores and overall improvement compared with placebo.[6] | [6] |
| Potent Topical Corticosteroid (Fluticasone Propionate) | 0.05% | Children with Moderate Atopic Dermatitis | Significantly lower mean POEM score over 24 weeks compared to mild TCS (3.3 vs 9.4).[9] | [9] |
| Mild Topical Corticosteroid (Hydrocortisone Acetate) | 1% | Children with Moderate Atopic Dermatitis | Higher mean POEM score over 24 weeks compared to potent TCS (9.4 vs 3.3).[9] | [9] |
Note: POEM (Patient-Oriented Eczema Measure) is another validated scoring system for atopic dermatitis.
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand Binding)
This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound for the glucocorticoid receptor.[1]
Workflow Diagram:
Caption: Workflow for a competitive glucocorticoid receptor binding assay.
Methodology:
-
Preparation of Cytosolic Glucocorticoid Receptor:
-
Homogenize rat liver tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the GR.
-
-
Binding Reaction:
-
In a series of tubes, combine the cytosolic extract, a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone), and varying concentrations of the unlabeled test compound (this compound or Hydrocortisone).
-
Include control tubes with only the radiolabeled ligand (for total binding) and with an excess of unlabeled dexamethasone (B1670325) (for non-specific binding).
-
-
Incubation:
-
Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a charcoal-dextran suspension to each tube to adsorb the free radioligand.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Quantification:
-
Measure the radioactivity in the supernatant (containing the bound ligand) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Human Skin Vasoconstrictor Assay
This protocol describes a standardized method for assessing the in vivo blanching effect of a topical corticosteroid.[10][11]
Workflow Diagram:
Caption: Workflow for the human skin vasoconstrictor assay.
Methodology:
-
Subject Selection:
-
Recruit healthy volunteers with no skin diseases on the forearms.
-
Ensure subjects have a demonstrable vasoconstrictor response to a known potent corticosteroid.
-
-
Test Site Demarcation:
-
Mark multiple application sites (e.g., 1 cm²) on the volar aspect of the forearms.
-
-
Product Application:
-
Apply a standardized amount of the test formulation (this compound), a reference standard (e.g., Hydrocortisone cream), and a placebo (vehicle) to the designated sites.
-
-
Occlusion (if applicable):
-
Cover the application sites with an occlusive dressing for a specified duration (e.g., 6 or 16 hours) as defined in the study protocol.[10]
-
-
Evaluation:
-
After the application period, remove the formulations and any dressing.
-
At predetermined time points (e.g., 2, 4, 6, and 24 hours after removal), assess the degree of skin blanching at each site.
-
Visual Assessment: A trained observer grades the blanching on a scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Instrumental Assessment: A chromameter can be used to objectively measure the change in skin color (a* value, representing redness).
-
-
Data Analysis:
-
Calculate the mean vasoconstriction score for each product at each time point.
-
The area under the effect curve (AUEC) can be calculated to represent the total vasoconstrictor response over time.
-
Compare the vasoconstrictor response of the test product to the reference standard.
-
Prednisolone Signaling Pathway
This compound, after conversion to its active form, prednisolone, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid receptor signaling pathway for Prednisolone.
Conclusion
The validation of in vitro models for predicting the in vivo response of topical corticosteroids like this compound is essential for streamlined drug development. While the Glucocorticoid Receptor Binding Assay provides valuable information on intrinsic potency, the Vasoconstrictor Assay offers a more integrated assessment of skin bioavailability and pharmacodynamic effect. A combined approach, utilizing both in vitro models alongside well-controlled clinical studies, provides the most robust framework for evaluating and comparing the efficacy of topical corticosteroid formulations. Further studies are warranted to generate specific quantitative data for this compound in these standardized assays to strengthen the in vitro-in vivo correlation.
References
- 1. benchchem.com [benchchem.com]
- 2. Skin levels and vasoconstrictor assay of topically applied hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoid Receptor Transcription Factor Assay Kit (Colorimetric) (ab207207) is not available | Abcam [abcam.com]
- 5. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of hydrocortisone buteprate 0.1% cream in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Clocortolone pivalate: a paired comparison clinical trial of a new topical steroid in eczema/atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of potent topical corticosteroids versus mild ones in primary care for children with moderate flare-ups of atopic dermatitis; results of a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gmp-compliance.org [gmp-compliance.org]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Side-by-Side Analysis of Prednisolone Pivalate and Betamethasone Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the glucocorticoid receptor (GR) binding characteristics of Prednisolone (B192156) Pivalate and Betamethasone. Understanding the nuances of how these widely used corticosteroids interact with their target receptor is crucial for optimizing therapeutic strategies and developing novel anti-inflammatory agents. This analysis synthesizes available experimental data to offer a clear, objective overview for the scientific community.
Quantitative Receptor Binding Affinity
The following table summarizes the available quantitative data for Prednisolone and the relative glucocorticoid activity of Betamethasone. It is important to note that esterification at the 21-position, as in Prednisolone Pivalate, has been shown to decrease binding affinity compared to the parent alcohol.
| Compound | Binding Affinity Metric | Value | Receptor Source | Assay Type |
| Prednisolone | IC50 | 7 nM | Human GR | Fluorescence Polarization Competitive Binding Assay[1] |
| IC50 | 28 nM | Not Specified | Not Specified[2] | |
| Betamethasone | Relative Glucocorticoid Activity | 25 | Not Specified | Not Specified[3] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity. Relative Glucocorticoid Activity is a measure of a drug's anti-inflammatory potency relative to hydrocortisone (B1673445) (which has a value of 1).
Experimental Protocols
The determination of glucocorticoid receptor binding affinity is most commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," such as this compound or Betamethasone) to displace a radiolabeled ligand with a known high affinity for the glucocorticoid receptor.
Competitive Radioligand Binding Assay Protocol
1. Preparation of Receptor Source:
-
A source of glucocorticoid receptors is required, which can be cytosol preparations from tissues or cell lines known to express the receptor (e.g., cultured human keratinocytes), or purified recombinant human glucocorticoid receptor.[4][5]
2. Incubation:
-
The receptor preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid, such as [³H]-dexamethasone.
-
Varying concentrations of the unlabeled test compound (e.g., this compound or Betamethasone) are added to the incubation mixture.[5]
-
The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., 18 hours).[5]
3. Separation of Bound and Free Radioligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include:
-
Charcoal-dextran adsorption: Dextran-coated charcoal is added to the mixture, which adsorbs the free radioligand. The mixture is then centrifuged, and the radioactivity in the supernatant (containing the bound radioligand) is measured.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through. The radioactivity on the filter is then quantified.[5]
-
4. Quantification of Radioactivity:
-
The amount of bound radioactivity is measured using a liquid scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor compound.
-
An IC50 value is determined from this curve, representing the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.
-
The inhibition constant (Ki), a measure of the affinity of the competitor for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for a competitive radioligand binding assay and the canonical glucocorticoid receptor signaling pathway.
Caption: Workflow of a Competitive Radioligand Binding Assay.
References
- 1. prednisolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Receptor binding affinity and antiproliferative activity of new antiinflammatory antedrugs: 6-methoxycarbonyl prednisolone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table: Relative Potencies of Commonly Used Corticosteroids-Merck Veterinary Manual [merckvetmanual.com]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of Prednisolone: ELISA vs. Chromatographic Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of a Prednisolone (B192156) ELISA (Enzyme-Linked Immunosorbent Assay) kit against alternative analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus is on inter-assay precision and accuracy to aid in the selection of the most suitable method for specific research needs.
Performance Comparison
The following table summarizes the inter-assay precision and accuracy of a representative Prednisolone ELISA kit compared to reported data for HPLC and LC-MS/MS methods for the quantification of prednisolone. It is important to note that performance characteristics can vary between different commercial kits and laboratory setups.
| Parameter | Prednisolone ELISA Kit | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Inter-Assay Precision (%CV) | ≤ 12%[1], < 8.46%[2][3] | < 2% to < 5%[4][5], 3.76%[6] | 1.1% - 6.3%[7], 3.5% - 11.3%[8] |
| Accuracy (% Recovery) | 88.32% - 102.50%[2][3] | > 95%[4], 98.7% (mean)[6], 99.69% - 101.23%[5] | 94.7% - 103.8%[7], ≥ 80% (mean overall)[7] |
Note: The data for the ELISA kit is for Prednisolone, as specific data for a "Prednisolone pivalate" ELISA kit was not publicly available. The performance is assumed to be comparable. %CV refers to the coefficient of variation.
Methodology Overview
A general understanding of the experimental workflow is crucial for method selection. Below is a diagram illustrating a typical competitive ELISA workflow, one of the common formats for small molecule detection like prednisolone.
Caption: A diagram of a typical competitive ELISA workflow.
Experimental Protocols
Detailed protocols are essential for the reproducibility of results. Below are representative protocols for each of the discussed analytical methods.
1. Prednisolone ELISA Kit (Competitive Assay Principle)
This protocol is a generalized procedure based on common competitive ELISA kits.
-
Sample Preparation: Samples, which may include serum, plasma, or other biological fluids, are prepared according to the kit's specific instructions. This may involve dilution to bring the prednisolone concentration within the assay's detection range.[1]
-
Assay Procedure:
-
Standards, controls, and prepared samples are added to the wells of a microplate pre-coated with anti-prednisolone antibodies.
-
A fixed amount of horseradish peroxidase (HRP)-conjugated prednisolone is then added to each well.
-
The plate is incubated, during which the free prednisolone in the samples and the HRP-conjugated prednisolone compete for binding to the limited number of antibody sites.
-
The wells are washed to remove any unbound substances.
-
-
Detection:
-
A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a blue color.[1]
-
The reaction is stopped by the addition of a stop solution, which changes the color to yellow.[1]
-
The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm. The intensity of the color is inversely proportional to the concentration of prednisolone in the sample.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of prednisolone in the samples is then determined by interpolating their absorbance values on the standard curve.
2. High-Performance Liquid Chromatography (HPLC)
This is a representative HPLC method for the quantification of prednisolone in pharmaceutical dosage forms.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector is used.[4]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.[4]
-
Mobile Phase: A mixture of methanol (B129727) and water, for instance in a 58:42 (v/v) ratio, is used as the mobile phase.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: The UV detector is set to a wavelength of 254 nm for the detection of prednisolone.[4]
-
Injection Volume: A 20 µL injection volume is standard.[4]
-
-
Sample Preparation:
-
For solid dosage forms, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder.
-
A portion of the powder equivalent to a known amount of prednisolone is accurately weighed and transferred to a volumetric flask.
-
The powder is dissolved in a suitable diluent, which may involve sonication to ensure complete dissolution. The solution is then diluted to the final volume with the diluent.
-
The final solution is filtered through a 0.45 µm filter before injection into the HPLC system.[5]
-
-
Data Analysis: The concentration of prednisolone in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of a known concentration of a prednisolone reference standard.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This provides a general overview of an LC-MS/MS method for prednisolone quantification in human plasma.
-
Instrumentation: An LC-MS/MS system consisting of a liquid chromatograph coupled to a tandem mass spectrometer is required.[7]
-
Sample Preparation (Solid-Phase Extraction):
-
Plasma samples (e.g., 500 µL) are treated to precipitate proteins.
-
An internal standard (e.g., prednisolone-d6) is added to the samples.
-
The samples are then loaded onto a solid-phase extraction (SPE) cartridge (e.g., OASIS WCX).[7]
-
The cartridges are washed to remove interfering substances, and the analyte and internal standard are then eluted with a suitable solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm) is used for separation.[7]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and 0.5% acetic acid in water (50:50, v/v).[7]
-
Ionization: Positive electrospray ionization (ESI) is typically used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for prednisolone and its internal standard are monitored for quantification.[7]
-
-
Data Analysis: The ratio of the peak area of the prednisolone to the peak area of the internal standard is calculated for both the samples and the calibration standards. A calibration curve is constructed by plotting the peak area ratios of the standards against their concentrations. The concentration of prednisolone in the samples is then determined from this calibration curve.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Frontiers | Development and optimization of an in-house heterologous ELISA for detection of prednisolone drug in enzyme conjugates using spacers [frontiersin.org]
- 3. Development and optimization of an in-house heterologous ELISA for detection of prednisolone drug in enzyme conjugates using spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amecj.com [amecj.com]
- 5. rjwave.org [rjwave.org]
- 6. HPLC determination and clinical significance of serum prednisone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Benchmarking Prednisolone Pivalate: A Comparative Guide for Topical Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Prednisolone (B192156) pivalate (B1233124) against other commonly used topical corticosteroids, including hydrocortisone, betamethasone, and clobetasol (B30939) propionate. The following sections detail their relative potencies, anti-inflammatory efficacy, and skin penetration profiles, supported by experimental data and methodologies to aid in research and development.
Comparative Analysis of Performance
To provide a clear and concise overview, the following tables summarize the key performance indicators of Prednisolone pivalate in comparison to other topical corticosteroids.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
Glucocorticoid receptor binding affinity is a primary determinant of a corticosteroid's intrinsic potency. While direct comparative studies including this compound are limited, data for the parent compound, prednisolone, indicates a notable affinity for the glucocorticoid receptor. It is important to note that esterification, such as with a pivalate group, can influence lipophilicity and, consequently, skin penetration and receptor binding.
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference IC50 (nM) |
| Dexamethasone | 100 | Varies by assay |
| Prednisolone | ~18 | 28[1] |
| Betamethasone | Data varies | - |
| Clobetasol Propionate | Higher than dexamethasone | - |
| Hydrocortisone | ~10 | - |
| This compound | Data not available | Data not available |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 2: Anti-inflammatory Potency (Preclinical Models)
The anti-inflammatory activity of topical corticosteroids is often evaluated in animal models that mimic inflammatory skin conditions. The croton oil-induced ear edema model is a widely used assay to assess the topical efficacy of these compounds.
| Compound | Inhibition of Edema (%) | Potency Classification (General) |
| Hydrocortisone | Low | Low |
| This compound | Data not available in direct comparison | Moderate (expected) |
| Betamethasone Valerate | High | High |
| Clobetasol Propionate | Very High | Very High |
Note: Potency is dependent on concentration and vehicle formulation.
Table 3: Vasoconstrictor Assay Potency
The vasoconstrictor assay is a standardized method in humans to determine the potency of topical corticosteroids by assessing their ability to cause cutaneous vasoconstriction (blanching). This is a surrogate marker for anti-inflammatory activity.
| Compound | Potency Class (US System) |
| Hydrocortisone | VII (Least Potent) |
| This compound | Data not available |
| Betamethasone Dipropionate | II/III (Potent/Upper Mid-Strength) |
| Clobetasol Propionate | I (Superpotent) |
Table 4: In Vitro Skin Penetration
The ability of a topical corticosteroid to penetrate the stratum corneum is crucial for its therapeutic effect. In vitro studies using Franz diffusion cells with human or animal skin are standard methods for evaluating percutaneous absorption. The lipophilicity of the molecule and the vehicle formulation are key factors influencing skin penetration. Generally, more lipophilic compounds exhibit enhanced penetration through the stratum corneum.
| Compound | Skin Penetration Characteristics |
| Hydrocortisone | Lower penetration due to higher polarity[2] |
| This compound | Expected to have increased lipophilicity and skin penetration compared to prednisolone due to the pivalate ester, but specific comparative data is limited. |
| Betamethasone | Higher penetration than hydrocortisone[3] |
| Clobetasol Propionate | High penetration[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of topical corticosteroids.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of a test corticosteroid to the glucocorticoid receptor (GR).
Methodology:
-
Preparation of Cytosolic GR: Human skin fibroblasts or other suitable cells expressing the GR are cultured and harvested. The cells are homogenized in a buffer solution to isolate the cytosol containing the GR.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosolic preparation in the presence of varying concentrations of the unlabeled test corticosteroid (e.g., this compound).
-
Incubation: The mixture is incubated at a low temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation of Bound and Unbound Ligand: Dextran-coated charcoal is added to the mixture to adsorb the unbound radiolabeled ligand. The mixture is then centrifuged to pellet the charcoal.
-
Quantification: The radioactivity of the supernatant, which contains the radioligand-GR complex, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test corticosteroid that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of a reference standard (e.g., dexamethasone).
Croton Oil-Induced Ear Edema in Rats
Objective: To assess the topical anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Wistar rats are typically used for this assay.
-
Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone (B3395972) or a mixture of ethanol, pyridine, and ethyl ether) is applied to the inner surface of one ear of each rat.[4][5] The contralateral ear serves as a control.
-
Treatment: The test compound (e.g., this compound) or a reference corticosteroid is dissolved in the croton oil solution and applied topically to the ear. A control group receives the croton oil solution without any active compound.
-
Assessment of Edema: After a specified period (typically 4-6 hours), the animals are euthanized.[4] A standardized circular section is punched out from both the treated and untreated ears.
-
Quantification: The weight of the ear punch from the treated ear is compared to the weight of the ear punch from the untreated ear. The difference in weight is a measure of the inflammatory edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group.
Human Vasoconstrictor Assay
Objective: To determine the potency of a topical corticosteroid formulation in vivo.
Methodology:
-
Subject Selection: Healthy human volunteers with normal skin are recruited.
-
Application: Small, defined areas on the flexor surface of the forearms are marked. The test formulation and a reference standard are applied to these sites under occlusion for a specified duration (e.g., 6 or 16 hours).[6]
-
Removal and Observation: The occlusive dressing and any excess formulation are removed. The degree of skin blanching (vasoconstriction) is visually assessed at specific time points after removal (e.g., 2 hours) by a trained observer blinded to the treatment allocation.[6]
-
Scoring: The blanching response is graded on a standardized scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).
-
Data Analysis: The mean score for each formulation is calculated. The potency of the test formulation is determined by comparing its vasoconstrictor score to that of reference standards of known potency. A dose-response curve can also be generated by applying different concentrations of the test formulation.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
Objective: To measure the rate and extent of a drug's penetration through the skin.
Methodology:
-
Skin Preparation: Excised human or animal (e.g., porcine) skin is used. The skin is dermatomed to a uniform thickness, and the hair is carefully removed.
-
Franz Diffusion Cell Setup: The Franz diffusion cell consists of a donor chamber and a receptor chamber separated by the prepared skin membrane, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintained at a constant temperature (typically 32°C) to mimic skin surface temperature. The fluid is continuously stirred.
-
Application of Formulation: A precise amount of the test formulation is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid.
-
Quantification: The concentration of the drug in the collected samples is analyzed using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and lag time can be calculated from the linear portion of the plot.
Mandatory Visualizations
Signaling Pathway of Topical Corticosteroids
Caption: Glucocorticoid signaling pathway.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: In vitro skin permeation experimental workflow.
Logical Relationship of Corticosteroid Action
Caption: Logical flow of topical corticosteroid action.
References
- 1. Prednisolone vs. ciclosporin for severe adult eczema. An investigator-initiated double-blind placebo-controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. [Comparative evaluation of the potencies of external corticoids with various test methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmp-compliance.org [gmp-compliance.org]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Prednisolone Pivalate
For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. Prednisolone (B192156) pivalate (B1233124), a synthetic glucocorticoid, requires meticulous handling and disposal to ensure the safety of personnel and the protection of the environment. Adherence to proper disposal protocols is not only a matter of best practice but also a legal requirement, with regulations varying by region.[1]
This guide provides essential, step-by-step information for the safe and compliant disposal of prednisolone pivalate in a laboratory setting.
Core Principles of this compound Waste Management
The disposal of this compound is governed by regulations for pharmaceutical and hazardous waste.[2][3] The fundamental principle is to prevent its release into the environment, particularly into water systems, and to mitigate any potential harm to human health.[4][5]
Key Regulatory Considerations:
| Regulation/Guideline | Description | Key Requirement |
| Resource Conservation and Recovery Act (RCRA) | The primary US federal law governing the disposal of solid and hazardous waste.[2] | Pharmaceuticals may be classified as "RCRA hazardous" waste, requiring specific management and disposal procedures.[2] |
| Local, State, and Federal Regulations | Waste disposal requirements can differ significantly based on geographic location.[1] | Users must consult and comply with the laws operating in their specific area.[1] |
| Safety Data Sheet (SDS) | Provides critical information on the hazards, handling, and disposal of a chemical.[6] | Always review the SDS for this compound before handling or disposal.[6] |
| Sewer Disposal Prohibition | There is a nationwide ban on the flushing of hazardous waste pharmaceuticals in many jurisdictions.[5] | Do not dispose of this compound down the drain.[1][7] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
Before handling this compound waste, it is imperative to wear appropriate PPE to avoid personal contact, including inhalation of dust.[1][6]
-
Required PPE:
-
Safety goggles or glasses
-
Gloves (chemical-resistant)
-
Lab coat
-
Dust respirator (if handling powder)
-
2. Waste Segregation and Collection:
Proper segregation of chemical waste is critical to ensure it is handled by the correct disposal stream.
-
Solid Waste:
-
Liquid Waste:
-
If this compound is in a solution, it should be collected in a designated hazardous liquid waste container.
-
Do not mix with incompatible chemicals.[6]
-
-
Contaminated Materials:
-
Any items that have come into direct contact with this compound, such as gloves, wipes, and empty containers, should be considered hazardous waste.[8]
-
Place these items in the designated solid hazardous waste container.
-
3. Container Management:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical (this compound).
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.[7] Containers should be kept tightly closed.[4]
4. Disposal through a Licensed Vendor:
The final step in the disposal process is to have the waste collected and managed by a licensed hazardous waste disposal company.
-
Consult with your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[9]
-
The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF) for incineration or other approved treatment methods.[9]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making and action steps involved.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols
The proper disposal of this compound is a procedural and regulatory requirement rather than an experimental process. Therefore, there are no "key experiments" to cite in this context. The protocol provided above is based on established safety guidelines and hazardous waste management principles. Researchers must always refer to their institution's specific protocols and the chemical's Safety Data Sheet.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. luriechildrens.org [luriechildrens.org]
- 3. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. dec.ny.gov [dec.ny.gov]
- 6. This compound | CAS No: 1107-99-9 [aquigenbio.com]
- 7. fishersci.com [fishersci.com]
- 8. ph.health.mil [ph.health.mil]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Prednisolone Pivalate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Prednisolone pivalate (B1233124), a corticosteroid active pharmaceutical ingredient. Adherence to these procedural steps will minimize exposure risks and ensure proper disposal, fostering a secure and efficient research setting.
Personal Protective Equipment (PPE) for Handling Prednisolone Pivalate
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on various laboratory operations.
| Operation | Eye Protection | Respiratory Protection | Hand Protection | Body Protection |
| Weighing/Handling Powder | Safety goggles or chemical safety goggles.[1][2][3] A face shield may be required for larger quantities.[2] | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) or a self-contained breathing apparatus, especially if dust formation is likely.[1][2][3] | Nitrile rubber gloves are recommended.[2][4] Consider double gloving.[2] Other suitable materials include polychloroprene, butyl rubber, and fluorocaoutchouc.[2] | Laboratory coat. For larger quantities (up to 1 kg), a disposable coverall of low permeability is recommended.[2] Protective shoe covers and a head covering should also be considered.[2] |
| Preparing Solutions | Chemical safety goggles.[2][3] | Use within a chemical fume hood to avoid inhalation of aerosols. | Nitrile rubber gloves.[2][4] | Laboratory coat. |
| Administering to Systems | Safety glasses. | Not generally required if solutions are handled carefully. | Nitrile gloves.[2][4] | Laboratory coat. |
| Spill Cleanup (Minor) | Chemical safety goggles.[2] | Dust respirator.[2] | Nitrile rubber gloves.[2][4] | Protective clothing.[2] |
Operational Plan for Handling this compound
Following a structured operational plan is crucial for minimizing risks and ensuring the integrity of your experiments.
Pre-Handling Preparations:
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Verify that the ventilation system (e.g., chemical fume hood) is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure all personnel are trained on the specific hazards of this compound.
Weighing and Handling the Powder:
-
Perform all manipulations of powdered this compound within a ventilated enclosure, such as a chemical fume hood or a ventilated balance enclosure, to prevent dust generation.[2]
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats.
-
Clean the weighing area and equipment immediately after use with a damp cloth to avoid dust dispersal.
Solution Preparation:
-
Prepare solutions in a chemical fume hood to minimize inhalation exposure to solvent vapors and any potential aerosols.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is clearly labeled with the compound name, concentration, solvent, and date of preparation.
Experimental Administration:
-
When administering solutions, wear appropriate PPE to prevent skin and eye contact.
-
Use syringes with Luer-Lok™ fittings to prevent accidental needle detachment and leakage.
-
Dispose of used needles and syringes in a designated sharps container immediately after use.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Unused this compound:
-
The preferred method for disposing of unused medicine is through a certified drug take-back program.[5][6][7]
-
If a take-back program is not available, the compound can be disposed of in the trash by following these steps:
-
Do not flush this compound down the toilet unless specifically instructed to do so by the manufacturer or a licensed disposal company, as this can contaminate water supplies.[9]
Contaminated Labware and PPE:
-
Sharps: Needles, syringes, and other contaminated sharp objects should be placed in a designated, puncture-resistant sharps container.
-
Solid Waste: Contaminated gloves, lab coats, bench paper, and other solid waste should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[3]
Decontamination of Work Surfaces:
-
Clean and decontaminate all work surfaces after handling this compound.
-
Use a suitable cleaning agent and wipe down the area thoroughly.
-
Dispose of the cleaning materials as contaminated solid waste.
Visualizing the PPE Selection Workflow
To aid in the rapid selection of appropriate PPE, the following workflow diagram outlines the decision-making process based on the planned laboratory operation.
Caption: PPE Selection Workflow for this compound.
References
- 1. kmpharma.in [kmpharma.in]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. Medicine: Proper Disposal [nationwidechildrens.org]
- 6. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 7. Prescription Safety [cdc.gov]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. dea.gov [dea.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
